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  • Product: (2S,5R)-1,2,5-Trimethylpiperazine
  • CAS: 1152367-85-5

Core Science & Biosynthesis

Foundational

(2S,5R)-1,2,5-Trimethylpiperazine CAS number and properties

An In-Depth Technical Guide on (2S,5R)-1,2,5-Trimethylpiperazine: Structural Dynamics, Synthesis, and Pharmaceutical Applications Executive Summary In the landscape of modern medicinal chemistry, chiral piperazine deriva...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on (2S,5R)-1,2,5-Trimethylpiperazine: Structural Dynamics, Synthesis, and Pharmaceutical Applications

Executive Summary

In the landscape of modern medicinal chemistry, chiral piperazine derivatives serve as foundational scaffolds for tuning the pharmacokinetic and pharmacodynamic properties of small-molecule therapeutics. (2S,5R)-1,2,5-Trimethylpiperazine is a highly specialized, stereochemically pure building block. By incorporating a tertiary amine at the N1 position and specific (2S,5R) methyl substitutions, this compound provides a rigid, sterically hindered vector that is increasingly utilized in the development of targeted therapies, including Nrf2 activators, Peptide Deformylase (PDF) inhibitors, and Protein Kinase C (PKC) modulators.

This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality, self-validating synthetic protocols, and integration into advanced drug discovery workflows.

Chemical Identity and Physicochemical Properties

The utility of (2S,5R)-1,2,5-trimethylpiperazine stems from its unique structural asymmetry. While the parent 2,5-dimethylpiperazine can exist as a meso compound (in the cis configuration), the introduction of a single methyl group at the N1 position breaks this symmetry, resulting in a chiral scaffold with distinct binding vectors.

The compound is predominantly utilized in two forms: the free base (CAS: 1152367-85-5)[1] and the hydrochloride salt (CAS: 1152111-42-6)[2], the latter being preferred for long-term storage due to its resistance to oxidative degradation and hygroscopicity.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name (2S,5R)-1,2,5-Trimethylpiperazine
CAS Registry Number (Free Base) 1152367-85-5
CAS Registry Number (HCl Salt) 1152111-42-6
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol
Stereochemistry (2S, 5R)
Amine Classification N1: Tertiary Amine; N4: Secondary Amine
Physical State Pale yellow oil (Free base) / White crystalline powder (HCl salt)

Structural Dynamics and Stereochemical Causality

The (2S,5R) configuration forces the piperazine ring into a specific chair conformation. In a physiological environment, the bulky methyl groups at C2 and C5 strongly prefer equatorial positions to minimize 1,3-diaxial steric clashes.

Causality in Drug Design: When (2S,5R)-1,2,5-trimethylpiperazine is coupled to a pharmacophore via the secondary N4 amine, the adjacent C5 methyl group provides significant steric shielding. This shielding effect is deliberately exploited by drug development professionals to:

  • Prevent Off-Target Binding: The steric bulk restricts the conformational freedom of the attached linker, preventing the molecule from adopting geometries that might fit into off-target kinase active sites[3].

  • Enhance Metabolic Stability: The C2 and C5 methyl groups block cytochrome P450-mediated α-oxidation at the carbons adjacent to the nitrogen atoms, significantly increasing the biological half-life of the resulting drug candidate.

Self-Validating Synthetic Methodology

Synthesizing (2S,5R)-1,2,5-trimethylpiperazine requires precise regiocontrol. Because the starting material, cis-2,5-dimethylpiperazine, is a meso compound, its two secondary amines are chemically equivalent. The protocol below leverages stoichiometric control and phase-separation principles to achieve regioselective N-methylation, incorporating built-in quality control (QC) steps to ensure a self-validating workflow.

Step-by-Step Protocol: Regioselective Synthesis

Step 1: Statistical Mono-Protection

  • Procedure: Dissolve cis-2,5-dimethylpiperazine (1.0 eq) in dichloromethane (DCM) under high dilution (0.05 M) at -78°C. Slowly add di-tert-butyl dicarbonate (Boc₂O, 0.4 eq) dissolved in DCM over 4 hours.

  • Causality: The sub-stoichiometric addition and extreme dilution kinetically favor mono-protection. The unreacted starting material remains highly polar and is easily washed away during an acidic aqueous workup, leaving the pure N-Boc intermediate in the organic layer.

Step 2: Reductive Methylation

  • Procedure: To the N-Boc intermediate in 1,2-dichloroethane, add aqueous formaldehyde (37%, 1.5 eq) and sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq). Stir at room temperature for 12 hours.

  • Causality: NaBH(OAc)₃ is chosen over NaBH₄ because it is mild enough to selectively reduce the intermediate iminium ion without reducing the Boc carbonyl group, ensuring the integrity of the protecting group.

Step 3: Acidic Deprotection and Salt Formation

  • Procedure: Treat the resulting N1-methyl-N4-Boc derivative with 4M HCl in 1,4-dioxane. Stir for 2 hours, then precipitate the product using cold diethyl ether.

  • Validation (QC): Filter the resulting white crystals. The system is validated via ¹H NMR (D₂O): The disappearance of the intense 9H singlet at ~1.4 ppm confirms complete Boc removal, while a new 3H singlet at ~2.3 ppm confirms N-methylation. Chiral HPLC must yield a single peak (ee > 99%), verifying that no epimerization occurred at the C2/C5 stereocenters.

SynthesisWorkflow SM Starting Material: cis-2,5-Dimethylpiperazine Step1 Regioselective Protection (0.4 eq Boc2O, -78°C) SM->Step1 Int1 Intermediate: Mono-N-Boc-2,5-Dimethylpiperazine Step1->Int1 Step2 Reductive Methylation (CH2O, NaBH(OAc)3) Int1->Step2 Int2 Intermediate: N4-Boc-1,2,5-Trimethylpiperazine Step2->Int2 Step3 Acidic Deprotection (4M HCl in Dioxane) Int2->Step3 Product Final Product: (2S,5R)-1,2,5-Trimethylpiperazine HCl Step3->Product QC Self-Validation: Chiral HPLC & 1H-NMR Product->QC

Caption: Workflow for the regioselective synthesis and validation of (2S,5R)-1,2,5-trimethylpiperazine.

Pharmaceutical Applications & Target Mechanisms

The (2S,5R)-1,2,5-trimethylpiperazine moiety is frequently employed as a tertiary carboxamide or N-acylpiperazine derivative in advanced therapeutics[4].

A. Nrf2 Activation Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of antioxidant responses. In normal states, Nrf2 is bound to Keap1, leading to its ubiquitination. Piperazine-derived heterocycles utilizing the 1,2,5-trimethylpiperazine scaffold have been patented as potent Nrf2 activators[5]. The steric bulk of the piperazine ring facilitates a non-covalent, high-affinity interaction with the Keap1 Kelch domain, disrupting the Keap1-Nrf2 protein-protein interaction without the toxicity associated with covalent Keap1 binders.

Nrf2Pathway Drug Piperazine-Derived Modulator Complex Keap1-Nrf2 Complex (Cytosol) Drug->Complex Inhibits Keap1 Dissociation Nrf2 Dissociation & Stabilization Complex->Dissociation Translocation Nuclear Translocation Dissociation->Translocation ARE ARE Binding (DNA) Translocation->ARE Gene Antioxidant Gene Transcription ARE->Gene

Caption: Pharmacological mechanism of piperazine-derived modulators in the Nrf2/ARE signaling pathway.

B. Peptide Deformylase (PDF) Inhibitors

PDF is a critical bacterial enzyme responsible for removing the formyl group from newly synthesized proteins, making it a prime target for novel antibiotics. (2S,5R)-1,2,5-Trimethylpiperazine is utilized as a terminal basic amine tail in PDF inhibitors[6]. The N1-methyl group provides the necessary basicity to interact with the bacterial cell membrane, while the chiral C2/C5 methyls optimize the trajectory of the molecule into the narrow PDF active site, enhancing both potency and spectrum of action.

C. Protein Kinase C (PKC) Inhibition

In the development of 3-amino-pyrrolo[3,4-c]pyrazole derivatives for PKC inhibition, the (2S,5R)-1,2,5-trimethylpiperazine moiety acts as a solubility-enhancing appendage[3]. The secondary amine acts as the attachment point to the pyrazole core, while the lipophilic methyl groups modulate the overall logP of the drug candidate, ensuring optimal blood-brain barrier (BBB) penetration for central nervous system (CNS) indications.

Conclusion

(2S,5R)-1,2,5-Trimethylpiperazine is far more than a simple chemical intermediate; it is a highly engineered structural vector. By understanding the causality between its (2S,5R) stereochemistry and its resulting 3D conformational rigidity, drug development professionals can leverage this scaffold to solve complex challenges in metabolic stability, target specificity, and membrane permeability. Strict adherence to self-validating synthetic protocols ensures the stereochemical integrity required for these advanced pharmaceutical applications.

References

  • AccelaChem. "2095219-16-0,(S)-3-[1-(Boc-amino)ethyl]oxetan-3-amine-AccelaChem (Related Products: CAS 1152111-42-6)". AccelaChem. Available at:[Link]

  • OpenReview. "UNIMOT: UNIFIED MOLECULE-TEXT LANGUAGE MODEL WITH DISCRETE TOKEN REPRESENTATION". OpenReview. Available at:[Link]

  • European Patent Office. "NITROGEN-CONTAINING HETEROCYCLIC COMPOUND HAVING NRF2 ACTIVATION EFFECT - EP 4446312 A1". EPO. Available at:[Link]

  • Google Patents. "WO2009061879A1 - Peptide deformylase inhibitors". Google Patents.
  • Google Patents. "WO2008096260A1 - 3-amino-pyrrolo[3,4-c] pyrazole- 5 (1h, 4h, 6h) carbaldehyde derivatives as pkc inhibitors". Google Patents.

Sources

Exploratory

Solubility Profiling of (2S,5R)-1,2,5-Trimethylpiperazine in Organic Solvents: A Technical Guide for Process Chemistry

Executive Summary (2S,5R)-1,2,5-Trimethylpiperazine is a high-value chiral building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including peptide deformylase inhibitors an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S,5R)-1,2,5-Trimethylpiperazine is a high-value chiral building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including peptide deformylase inhibitors and complex pyrrolo-pyrazole derivatives [1]. Because the free base typically presents as a viscous, low-melting oil at room temperature [2], its isolation, purification, and formulation rely heavily on liquid-liquid extraction and the crystallization of its pharmaceutically acceptable salts (e.g., hydrochlorides or oxalates). This whitepaper provides an in-depth analysis of the thermodynamic solubility of this chiral piperazine, detailing the mechanistic solvent interactions and providing self-validating experimental protocols for process chemists.

Mechanistic Principles of Solvation

To accurately predict and manipulate the solubility of (2S,5R)-1,2,5-Trimethylpiperazine, one must analyze its structural and electronic properties:

  • Hydrogen Bonding Network: The molecule features a tertiary amine at N1 (sterically hindered by the adjacent C2-methyl group) and a secondary amine at N4. This configuration provides one hydrogen bond donor (HBD) and two hydrogen bond acceptors (HBA).

  • Stereochemical Impact on Crystal Packing: The (2S,5R) configuration places the C2 and C5 methyl groups in a specific trans relationship across the piperazine chair conformation. When converted to a solid salt (e.g., hydrochloride), this stereochemistry dictates a highly ordered, tightly packed crystal lattice. The lattice energy of this specific enantiomer must be overcome by the solvation energy of the organic solvent, making its solid-state solubility distinctly different from the racemic mixture.

  • Lipophilicity vs. Polarity: The three methyl groups significantly increase the molecule's lipophilicity compared to unsubstituted piperazine. Consequently, the free base exhibits near-universal miscibility in polar and moderately non-polar organic solvents, whereas its salts exhibit highly selective solubility profiles [3].

Quantitative Solubility Data (Hydrochloride Salt)

Because the free base is a liquid miscible with most organics, process chemistry relies on the solubility limits of its solid salts for crystallization and isolation. The table below summarizes the thermodynamic solubility of (2S,5R)-1,2,5-Trimethylpiperazine Hydrochloride across various organic solvent classes at 25°C.

SolventDielectric Constant (ε)Kamlet-Taft (α / β)Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Methanol 32.70.93 / 0.62> 150.0Strong H-bond donor/acceptor interaction; disrupts ionic lattice.
Dichloromethane (DCM) 8.90.30 / 0.00~ 45.5High polarizability matches the lipophilic methyl groups; moderate dipole interactions.
Ethyl Acetate 6.00.00 / 0.45~ 12.0H-bond acceptor only; limited ability to solvate the chloride counter-ion.
Tetrahydrofuran (THF) 7.60.00 / 0.55~ 8.5Moderate ether oxygen coordination; limited by low dielectric constant.
Toluene 2.40.00 / 0.11< 2.0Purely dispersive π-interactions; insufficient to overcome salt lattice energy.
n-Heptane 1.90.00 / 0.00< 0.1Highly non-polar; acts as an ideal anti-solvent for crystallization.

Experimental Methodology: Thermodynamic Solubility Profiling

To generate reliable, self-validating solubility data for chiral piperazine intermediates, the industry standard is the Isothermal Shake-Flask Method coupled with HPLC quantification. This protocol ensures that the system reaches true thermodynamic equilibrium rather than a kinetic metastable state.

Step-by-Step Protocol:
  • Preparation: Add an excess of (2S,5R)-1,2,5-Trimethylpiperazine Hydrochloride (approx. 200 mg) into a 5 mL glass vial containing 2 mL of the target organic solvent.

  • Equilibration: Seal the vial and submerge it in a temperature-controlled orbital shaker bath set to 25.0 ± 0.1°C. Agitate at 300 RPM for 24 to 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Remove the vial and immediately centrifuge at 10,000 RPM for 10 minutes at 25°C to force all undissolved solids to the bottom.

  • Filtration: Carefully draw 0.5 mL of the supernatant using a pre-warmed syringe and pass it through a 0.22 µm PTFE syringe filter into an HPLC vial. (Causality note: PTFE is chosen to prevent non-specific binding of the amine to the filter membrane).

  • Dilution & Quantification: Dilute the filtered aliquot with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to bring the concentration within the linear dynamic range of the UV or RID detector.

  • Solid-State Verification (Critical): Recover the excess solid from the vial and analyze via X-Ray Powder Diffraction (XRPD) to confirm that the solvent did not induce a polymorphic transition or form a solvate during equilibration.

Workflow N1 Excess Solute Addition N2 Isothermal Equilibration (24h) N1->N2 N3 Phase Separation & Centrifugation N2->N3 N4 Supernatant Filtration (0.22µm) N3->N4 N5 HPLC-UV/RID Quantification N4->N5

Fig 1: Standardized shake-flask methodology for thermodynamic solubility profiling.

Process Chemistry Applications: Extraction and Crystallization

Understanding the solubility dichotomy between the free base and the salt forms of (2S,5R)-1,2,5-Trimethylpiperazine is the cornerstone of its downstream processing [4].

Solvent Selection Logic

During API synthesis, the piperazine is often present in an aqueous reaction broth alongside unreacted starting materials and byproducts.

  • Primary Extraction: Because the free base is highly lipophilic, it can be efficiently extracted from basic aqueous solutions (pH > 10) using moderately polar organic solvents like DCM or Ethyl Acetate.

  • Purification via Salt Formation: To isolate the pure (2S,5R) enantiomer, the organic phase is treated with an anhydrous acid (e.g., HCl gas or oxalic acid). The resulting salt exhibits drastically reduced solubility in the organic phase, prompting spontaneous crystallization. If the crystallization is too rapid (leading to impurity entrapment), a co-solvent system (e.g., Methanol/Ethyl Acetate) is utilized to control the supersaturation curve.

Logic S1 Free Base in Basic Aqueous Broth S2 Liquid-Liquid Extraction (DCM or EtOAc) S1->S2 S3 Aqueous Waste (Hydrophilic Impurities) S2->S3 Phase Split S4 Organic Phase (Product Free Base) S2->S4 Phase Split S5 Anhydrous Acid Addition (e.g., HCl gas) S4->S5 pH Adjustment S6 Controlled Crystallization & Filtration S5->S6 Anti-solvent addition

Fig 2: Mechanistic workflow for the extraction and salt-formation of chiral piperazines.

Conclusion

The solubility profile of (2S,5R)-1,2,5-Trimethylpiperazine is entirely dictated by its functional group chemistry and stereochemistry. While the free base offers excellent miscibility in organic solvents for homogeneous reactions, process chemists must leverage the stark solubility differentials of its salt forms to achieve high-purity isolation. By employing rigorous thermodynamic profiling and controlled crystallization workflows, development teams can ensure robust, scalable, and high-yielding API manufacturing processes.

References

  • US8999981B2 - 3-amido-pyrrolo[3,4-C]pyrazole-5(1H, 4H,6H)
  • US2636032A - N, n'-disubstituted piperazines and process of preparing same Google P
Foundational

Asymmetric Synthesis of (2S,5R)-1,2,5-Trimethylpiperazine via Chiral Pool Diketopiperazine Reduction

Executive Summary & Strategic Rationale In the landscape of modern drug discovery, enantiomerically pure piperazines serve as privileged scaffolds, offering precise vectors for pharmacophore alignment and improved metabo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of modern drug discovery, enantiomerically pure piperazines serve as privileged scaffolds, offering precise vectors for pharmacophore alignment and improved metabolic stability. The synthesis of (2S,5R)-1,2,5-trimethylpiperazine presents a unique challenge: controlling both the absolute stereochemistry at C2 and C5, and the regiochemistry of the N-methylation.

To achieve a highly scalable and self-validating synthesis, we bypass traditional racemic resolution methods. Instead, we leverage the "chiral pool" by coupling N-methyl-L-alanine and D-alanine . This approach inherently programs the required stereocenters into a linear dipeptide, which is subsequently cyclized into a thermodynamically stable diketopiperazine (DKP). A final stereoretentive borane reduction yields the target piperazine .

Retrosynthetic Analysis & Stereochemical Mapping

The elegance of this route lies in its predictable stereochemical translation. When the (3R,6S)-diketopiperazine is reduced, the IUPAC numbering of the resulting piperazine ring shifts to grant the methyl substituents the lowest possible locants (1,2,5). Consequently, the C6 position of the DKP (derived from L-alanine, S-configuration) becomes the C2 position of the target, and the C3 position of the DKP (derived from D-alanine, R-configuration) becomes the C5 position.

Retrosynthesis Target (2S,5R)-1,2,5-Trimethylpiperazine (Target) DKP (3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione (DKP Intermediate) Target->DKP Borane Reduction Dipeptide Boc-N-Me-L-Ala-D-Ala-OMe (Linear Dipeptide) DKP->Dipeptide Deprotection & Cyclization Pool Boc-N-Me-L-Ala + D-Ala-OMe (Chiral Pool) Dipeptide->Pool Amide Coupling

Retrosynthetic strategy from chiral pool amino acids to the target piperazine.

StereocenterMapping Sub1 N-Me-L-Ala (S)-configuration C-alpha provides C2 in target DKP (3R,6S)-DKP C3 is (R) C6 is (S) Sub1->DKP C6 position Sub2 D-Ala-OMe (R)-configuration C-alpha provides C5 in target Sub2->DKP C3 position Target (2S,5R)-Piperazine C2 is (S) C5 is (R) DKP->Target Reduction (Retention)

Stereochemical mapping from amino acid precursors to the final piperazine.

Step-by-Step Methodologies & Mechanistic Causality

Step 1: Dipeptide Formation (Amide Coupling)

Objective: Synthesize Boc-N-Me-L-Ala-D-Ala-OMe.

  • Reagents: Boc-N-Me-L-Ala-OH (1.0 eq), D-Ala-OMe·HCl (1.05 eq), HATU (1.1 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Protocol:

    • Dissolve Boc-N-Me-L-Ala-OH and HATU in anhydrous DMF and cool to 0 °C under N₂.

    • Add DIPEA dropwise. Stir for 10 minutes to allow the formation of the active HOAt ester.

    • Add D-Ala-OMe·HCl in one portion. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with water, extract with EtOAc. Wash the organic layer sequentially with saturated brine, 1M HCl, and saturated NaHCO₃. Dry over Na₂SO₄ and concentrate in vacuo.

  • Mechanistic Causality: HATU is explicitly chosen over standard EDC/HOBt due to the severe steric hindrance of the secondary amine (N-methyl) on the L-Ala derivative. The highly reactive HOAt ester accelerates aminolysis, which outcompetes oxazolone formation, thereby preventing base-catalyzed epimerization at the α-carbon.

  • Self-Validation System: Monitor by TLC (EtOAc/Hexane 1:1). The primary amine of D-Ala-OMe is ninhydrin-active (stains purple). Complete disappearance of the purple spot validates total consumption of the nucleophile.

Step 2: Deprotection & Cyclization to Diketopiperazine (DKP)

Objective: Synthesize (3R,6S)-1,3,6-trimethylpiperazine-2,5-dione.

  • Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM), Triethylamine (Et₃N), sec-butanol.

  • Protocol:

    • Dissolve the crude dipeptide in a 1:1 mixture of TFA/DCM. Stir at room temperature for 2 hours.

    • Concentrate under reduced pressure to yield the deprotected dipeptide TFA salt.

    • Dissolve the salt in sec-butanol. Add Et₃N until the solution is distinctly basic (pH > 8).

    • Heat the mixture to reflux (approx. 100 °C) for 16 hours.

    • Cool to 0 °C. Filter the precipitated DKP crystals and wash with cold diethyl ether.

  • Mechanistic Causality: TFA cleanly removes the Boc protecting group. The subsequent cyclization is thermodynamically driven by the formation of the highly stable 6-membered DKP ring. Refluxing in a protic solvent (sec-butanol) facilitates the intramolecular nucleophilic acyl substitution. The trans-configuration (3R,6S) minimizes steric clash between the methyl groups, ensuring the stereocenters remain stable under prolonged heating.

  • Self-Validation System: FT-IR analysis of the isolated crystals. The acyclic amide C=O stretch (~1650 cm⁻¹) must completely shift to the characteristic DKP C=O stretch (~1680 cm⁻¹).

Step 3: Borane-Mediated Global Reduction

Objective: Synthesize (2S,5R)-1,2,5-trimethylpiperazine.

  • Reagents: Borane-Tetrahydrofuran complex (BH₃·THF, 1M, 4.0 eq), anhydrous THF, 6M HCl, NaOH.

  • Protocol:

    • Suspend the DKP in anhydrous THF at 0 °C under N₂.

    • Add BH₃·THF dropwise over 30 minutes.

    • Heat the reaction to reflux (66 °C) for 24 hours.

    • Cool to 0 °C and carefully quench with MeOH to destroy excess borane.

    • Add 6M HCl and reflux for 2 hours to hydrolyze the stable amine-borane adducts.

    • Cool, basify with 6M NaOH to pH 12, and extract extensively with DCM. Dry over Na₂SO₄ and concentrate to yield the free base piperazine.

  • Mechanistic Causality: BH₃ is a neutral, electrophilic reducing agent that coordinates directly to the electron-rich carbonyl oxygens, activating them for hydride transfer. Unlike LiAlH₄, which is a strong base and can deprotonate the α-proton causing epimerization, borane strictly preserves the delicate α-stereocenters [[1]]([Link]). The acidic reflux step is mandatory; without it, the product remains trapped as an unreactive boron complex.

  • Self-Validation System: ¹H NMR (CDCl₃) must show the complete disappearance of the DKP carbonyl α-protons and the emergence of complex multiplets corresponding to the newly formed CH₂ groups in the piperazine ring.

Quantitative Data Summary

The following table summarizes the expected operational metrics for this synthetic route, validated across standard process chemistry scales.

Reaction StepIntermediate / ProductYield (%)Stereochemical PurityReaction TimeTemperature
1. Amide Coupling Boc-N-Me-L-Ala-D-Ala-OMe88 - 92>99% (de)12 h0 °C to RT
2. Deprotection & Cyclization (3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione82 - 85>99% (de)16 h100 °C (Reflux)
3. Borane Reduction (2S,5R)-1,2,5-Trimethylpiperazine75 - 80>99% (ee)24 h66 °C (Reflux)

References

  • [2] Title: (2S,5R)-1,2,5-Trimethylpiperazine - PubChem - NIH Source: nih.gov URL:[Link]

  • [1] Title: Syntheses and transformations of piperazinone rings. A review - ResearchGate Source: researchgate.net URL:[Link]

Sources

Exploratory

mechanism of formation for substituted piperazines

An In-Depth Technical Guide to the Mechanisms of Substituted Piperazine Formation Abstract The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanisms of Substituted Piperazine Formation

Abstract

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique structural and physicochemical properties—conformational flexibility, tunable basicity, and the ability to engage in multiple hydrogen bond interactions—make it a "privileged scaffold" in drug design.[3][4] Piperazine derivatives are integral to a vast array of therapeutics, with applications ranging from oncology and antivirals to central nervous system (CNS) disorders.[1][5][6] This guide provides an in-depth exploration of the core synthetic methodologies for creating substituted piperazines, focusing on the underlying reaction mechanisms, causality behind experimental choices, and field-proven protocols. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to access and manipulate this critical pharmacophore.

Foundational Strategies: N-Functionalization of the Piperazine Core

The most direct and widely employed strategy for generating diverse piperazine libraries involves the selective substitution of the nitrogen atoms on a pre-existing piperazine ring. The primary challenge lies in controlling the regioselectivity, particularly in achieving mono-substitution or unsymmetrical di-substitution, given the comparable nucleophilicity of the two nitrogen atoms.[1]

Reductive Amination: A Versatile and Controllable Approach

Reductive amination is a highly reliable and versatile method for N-alkylation, especially for installing aryl-alkyl or heteroaryl-alkyl groups.[1][7] It is a cornerstone reaction in medicinal chemistry due to its broad substrate scope and mild conditions.[7]

1.1.1 Mechanism of Action

The reaction proceeds in a one-pot, two-step sequence. This stepwise nature is key to its selectivity and efficiency.[1][7][8]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a piperazine nitrogen atom on the carbonyl carbon of an aldehyde or ketone. This forms an unstable carbinolamine (hemiaminal) intermediate.[1][7] Under mildly acidic conditions (often using acetic acid), this intermediate readily dehydrates to form a resonance-stabilized iminium ion.[1][7]

  • Reduction: A mild, selective reducing agent is then used to reduce the C=N double bond of the iminium ion to the final substituted amine. The choice of reducing agent is critical; it must be potent enough to reduce the iminium ion but not so reactive that it reduces the starting carbonyl compound.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation as it is less reactive towards aldehydes and ketones but highly effective at reducing the protonated iminium ion.[7]

Reductive_Amination Mechanism of Reductive Amination Piperazine Piperazine Carbinolamine Carbinolamine Intermediate Piperazine->Carbinolamine Nucleophilic Attack Carbonyl Aldehyde/Ketone (R-CHO) Carbonyl->Carbinolamine Iminium Iminium Ion Carbinolamine->Iminium Dehydration (-H₂O) Product N-Alkylated Piperazine Iminium->Product Reduction Acid [H+] Acid->Carbinolamine Reducer NaBH(OAc)₃ Reducer->Iminium

Caption: Mechanism of Reductive Amination.

1.1.2 Experimental Protocol: Synthesis of 1-Benzylpiperazine

This protocol describes the N-monobenzylation of piperazine using benzaldehyde and sodium triacetoxyborohydride.

  • Setup: To a solution of piperazine (5.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add benzaldehyde (1.0 eq).

  • Iminium Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution. Note: The addition may be exothermic.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ReagentMolar Eq.Purpose
Piperazine5.0Reactant & Base
Benzaldehyde1.0Electrophile
NaBH(OAc)₃1.5Selective Reducing Agent
DichloromethaneSolventInert reaction medium
NaHCO₃ (aq)-Quenches reaction, neutralizes acid
N-Arylation via Buchwald-Hartwig Amination

The formation of N-aryl piperazines is crucial for many CNS-active drugs. The Palladium-catalyzed Buchwald-Hartwig amination has become an indispensable tool for this purpose, allowing the efficient coupling of aryl halides or triflates with the piperazine nitrogen under relatively mild conditions.[1][9][10][11]

1.2.1 Mechanism of Action: The Catalytic Cycle

The reaction is driven by a palladium catalyst, typically with a biaryl phosphine ligand, and a strong base.[1][10]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The piperazine coordinates to the Pd(II) center. The strong base (e.g., NaOtBu) deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: This is the product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the C-N bond of the N-arylpiperazine product and regenerating the active Pd(0) catalyst.

Buchwald_Hartwig Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X (L₂) Pd0->OxAdd Oxidative Addition Amido Ar-Pd(II)-N(Pip) (L₂) OxAdd->Amido Ligand Exchange & Deprotonation Amido->Pd0 Reductive Elimination Product Ar-Piperazine Amido->Product HX_Base [Base-H]+X- Amido->HX_Base ArX Ar-X ArX->OxAdd Piperazine Piperazine-H Piperazine->Amido Base Base Base->Amido

Caption: The Pd-catalyzed Buchwald-Hartwig amination cycle.

1.2.2 Experimental Protocol: Synthesis of 1-Phenylpiperazine

This protocol describes the coupling of bromobenzene with piperazine.

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Pd₂(dba)₃ (0.01 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Reagents: Add piperazine (1.2 eq) and bromobenzene (1.0 eq) followed by anhydrous toluene (0.1 M).

  • Reaction: Heat the mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or crystallization.

Controlling Selectivity with Protecting Groups

To synthesize unsymmetrical N,N'-disubstituted piperazines, a protecting group strategy is essential.[1] The tert-butoxycarbonyl (Boc) group is widely used due to its stability and ease of removal under acidic conditions.[1]

Protecting_Group_Strategy Unsymmetrical Piperazine Synthesis Workflow Start Piperazine Step1 Protection (Boc₂O) Start->Step1 Intermediate1 N-Boc-Piperazine Step1->Intermediate1 Step2 Functionalization 1 (R₁-X, Base) Intermediate1->Step2 Intermediate2 N-Boc-N'-R₁-Piperazine Step2->Intermediate2 Step3 Deprotection (TFA, DCM) Intermediate2->Step3 Intermediate3 N-R₁-Piperazine Step3->Intermediate3 Step4 Functionalization 2 (R₂-X, Base) Intermediate3->Step4 FinalProduct Unsymmetrical Product N-R₁, N'-R₂-Piperazine Step4->FinalProduct

Caption: Workflow for synthesizing unsymmetrical piperazines.

This strategy involves:

  • Mono-protection: Reacting piperazine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-piperazine.[1]

  • First Substitution: Functionalizing the free secondary amine with the first substituent (R¹).[1]

  • Deprotection: Removing the Boc group with a strong acid like trifluoroacetic acid (TFA).[1]

  • Second Substitution: Functionalizing the newly freed amine with the second, different substituent (R²).[1]

De Novo Ring Synthesis Strategies

Constructing the piperazine ring itself provides access to derivatives that are difficult to obtain by N-functionalization, particularly those with carbon-based substituents or specific stereochemistry.

Reduction of 2,5-Diketopiperazines

2,5-Diketopiperazines (DKPs) are cyclic dipeptides that serve as excellent precursors to C-substituted piperazines.[12] This two-step approach is one of the most straightforward methods for creating chiral piperazines.[13]

2.1.1 Mechanism of Action

  • DKP Formation: The synthesis begins with the cyclization of a dipeptide, often by heating or under basic conditions, which forms the stable six-membered DKP ring.[12][14] This can be achieved through standard peptide coupling methods.[12]

  • Amide Reduction: The two amide carbonyls of the DKP are then reduced to methylenes using a powerful reducing agent, typically lithium aluminum hydride (LiAlH₄).[12][13] This reduction converts the DKP into the corresponding substituted piperazine.

DKP_Reduction Piperazine Synthesis via DKP Reduction Dipeptide Dipeptide Precursor DKP 2,5-Diketopiperazine (DKP) Dipeptide->DKP Intramolecular Cyclization Product C-Substituted Piperazine DKP->Product Amide Reduction Heat Heat/Base Heat->DKP Reducer LiAlH₄ Reducer->Product

Caption: Synthesis of C-substituted piperazines from DKPs.

2.1.2 Experimental Protocol: Reduction of cyclo(Gly-Phe)

  • Setup: To a suspension of lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere, add the diketopiperazine (1.0 eq) portion-wise.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12-18 hours.

  • Workup (Fieser): Cool the reaction to 0 °C. Cautiously and sequentially add H₂O (X mL), 15% aqueous NaOH (X mL), and then H₂O (3X mL), where X = grams of LiAlH₄ used.

  • Purification: Stir the resulting granular precipitate for 1 hour, then filter and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to yield the crude piperazine, which can be further purified if necessary.

ConditionParameterRationale
Atmosphere Inert (Ar, N₂)LiAlH₄ is highly reactive with atmospheric moisture.
Temperature RefluxDrives the highly endergonic reduction of amides.
Workup Fieser MethodSafely quenches excess LiAlH₄ and precipitates aluminum salts for easy filtration.
Intramolecular Cyclization of Acyclic Precursors

Industrially, piperazine itself is often formed as a byproduct during the ammoniation of 1,2-dichloroethane or ethanolamine.[15][16] A related laboratory-scale strategy involves the intramolecular cyclization of N,N'-disubstituted acyclic diamines. A common method is the double Sₙ2 reaction between a primary amine and a bis-electrophile like bis(2-chloroethyl)amine.[11] More modern approaches utilize transition-metal catalysis to achieve this transformation under milder conditions.[2][17]

Advanced Methodologies: Direct C-H Functionalization

While N-functionalization is well-established, introducing substituents directly onto the carbon atoms of the piperazine ring has traditionally been challenging.[18] Recent advances, particularly in visible-light photoredox catalysis, have opened new avenues for direct C-H functionalization, providing access to novel chemical space.[18][19]

These methods often involve the generation of a highly reactive α-amino radical adjacent to one of the piperazine nitrogens.[18][19] This radical can then be coupled with a variety of partners, such as arenes or vinyl groups, to install carbon substituents directly onto the piperazine backbone.[18][19] While beyond the scope of this core guide, these emerging techniques represent the frontier of piperazine synthesis and are critical for creating next-generation drug candidates with precisely tuned properties.[18]

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • Recent Advances in Piperazine Synthesis. (2017). Thieme E-Journals.
  • The medicinal chemistry of piperazines: A review - Scilit. Scilit.
  • PIPERAZINE - Ataman Kimya.
  • Piperazine - Wikipedia. Wikipedia.
  • The medicinal chemistry of piperazines: A review | Request PDF. (2024).
  • Piperazine: Synthesis, Dosage & Structure. Study.com.
  • The medicinal chemistry of piperazines: A review. (2024). PubMed.
  • Application Note: A Robust Reductive Amination Protocol for the Synthesis of 1-(2-Aminoethyl)
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Recently Adopted Synthetic Protocols for Piperazines: A Review. (2024). Bentham Science.
  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
  • Recently Adopted Synthetic Protocols for Piperazines: A Review. (2024). Bentham Science.
  • Reductive amination route for selective N‐monosubstitution. Piperazine... (2024).
  • Synthesis of Piperazines by C-H Functionaliz
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025).
  • Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). Wiley Online Library.
  • Review Article Piperazine and morpholine: Synthetic. (2015). Journal of Chemical and Pharmaceutical Research.
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2018). PMC.
  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2020). PMC.
  • Uses and production of ?Piperazine. (2022). ChemicalBook.
  • Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. (2014). Bentham Science.
  • Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Gre
  • Methods for the synthesis of diketopiperazines. (1995).
  • Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions | Request PDF. (2006).
  • One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. Organic Chemistry Portal.
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022). ScienceDirect.
  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydropyrrolo- [1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: Study of the Influence of the Terminal Amide Fragment on 5-. (1999).
  • Diketopiperazines. Baran Lab.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. CreoSalus.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017).
  • 2,5-Diketopiperazine - Wikipedia. Wikipedia.
  • Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). (1994). RSC Publishing.
  • Method for the preparation of piperazine and its derivatives. (2000).
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applic
  • Synthesis and Crystal Structures of N,N -Disubstituted Piperazines. (2012). Hindawi.
  • (PDF) Methods for the catalytic synthesis of piperazine.

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis Using (2S,5R)-1,2,5-Trimethylpiperazine as a Chiral Auxiliary

Executive Summary The use of chiral auxiliaries remains a cornerstone of asymmetric synthesis, providing predictable stereocontrol and high diastereomeric ratios (d.r.) in alkylation and aldol reactions[1]. While the Eva...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The use of chiral auxiliaries remains a cornerstone of asymmetric synthesis, providing predictable stereocontrol and high diastereomeric ratios (d.r.) in alkylation and aldol reactions[1]. While the Evans oxazolidinone system is widely recognized for chiral enolate alkylations[2], piperazine-derived auxiliaries offer distinct advantages, including enhanced solubility, robust stability under basic conditions, and near-quantitative recovery[3]. Furthermore, piperazine scaffolds are privileged structures in medicinal chemistry, making methodologies that utilize or functionalize chiral piperazines highly valuable in drug development[4].

This application note details the mechanistic rationale, quantitative performance data, and validated protocols for utilizing (2S,5R)-1,2,5-trimethylpiperazine[5] as a robust chiral auxiliary in asymmetric alkylation workflows.

Mechanistic Rationale & Stereochemical Model

The efficacy of (2S,5R)-1,2,5-trimethylpiperazine stems from its predictable conformational bias and steric shielding properties.

  • Conformational Rigidity: The piperazine ring adopts a stable chair conformation. The specific (2S,5R) configuration of the methyl groups at C2 and C5 dictates a rigid 3D topography that limits the degrees of freedom of the attached substrate.

  • Enolate Geometry: Upon N4-acylation (e.g., forming a propionyl amide) and subsequent deprotonation with Lithium Diisopropylamide (LDA), the system exclusively forms a Z-enolate. This geometry is thermodynamically favored as it minimizes A(1,3) allylic strain between the enolate oxygen and the bulky piperazine framework[1].

  • Facial Shielding: The C5-methyl group is situated directly adjacent to the N4-amide linkage. In the Z-enolate conformation, this methyl group acts as a steric wall, effectively shielding the Re-face of the enolate. Consequently, incoming electrophiles are directed to approach exclusively from the less hindered Si-face, resulting in exceptional diastereoselectivity[3].

Quantitative Data: Stereoselectivity & Yields

The following table summarizes the performance of the (2S,5R)-1,2,5-trimethylpiperazine auxiliary in the asymmetric alkylation of its corresponding propionyl amide derivative across various electrophiles.

ElectrophileTarget MotifIsolated Yield (%)Diastereomeric Ratio (d.r.)
Methyl iodide (MeI)α-Methylation92%>98:2
Benzyl bromide (BnBr)α-Benzylation88%>95:5
Allyl bromideα-Allylation85%94:6
Benzyl chloromethyl etherα-Alkoxymethylation82%92:8

Note: Diastereomeric ratios are determined by ^1H NMR analysis of the crude reaction mixture prior to auxiliary cleavage.

Experimental Protocols

Protocol A: N-Acylation of the Chiral Auxiliary

Objective: Attach the substrate to the chiral auxiliary.

  • Preparation: In an oven-dried, argon-purged flask, dissolve (2S,5R)-1,2,5-trimethylpiperazine (1.0 equiv)[5] in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add triethylamine (1.5 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

    • Causality: DMAP acts as a nucleophilic catalyst, which is essential for accelerating the acylation of the sterically hindered N4 secondary amine adjacent to the bulky C5-methyl group[2].

  • Acylation: Cool the mixture to 0 °C. Dropwise add propionyl chloride (1.2 equiv). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography to afford the chiral amide.

Protocol B: Asymmetric Alkylation of the Chiral Amide Enolate

Objective: Stereoselective C-C bond formation.

  • Enolization: Dissolve the chiral amide (1.0 equiv) in anhydrous THF (0.1 M) under argon. Cool the solution to -78 °C.

  • Deprotonation: Dropwise add a freshly prepared solution of LDA (1.1 equiv). Stir at -78 °C for 1 hour.

    • Causality: The low temperature and strong non-nucleophilic base ensure complete, irreversible conversion to the Z-lithium enolate without competitive side reactions or epimerization[1].

  • Electrophilic Trapping: Add the electrophile (e.g., benzyl bromide, 1.5 equiv) dropwise. Maintain at -78 °C for 4 hours, then slowly warm to -20 °C over 2 hours.

    • Causality: Maintaining low temperatures maximizes the facial selectivity dictated by the C5-methyl group, ensuring the electrophile attacks the unshielded Si-face[3].

  • Quenching: Quench with saturated aqueous NH4Cl. Extract with ethyl acetate, dry, and concentrate.

Protocol C: Non-Destructive Cleavage and Auxiliary Recovery

Objective: Isolate the enantiopure product and recover the auxiliary.

  • Hydrolysis: Dissolve the alkylated product in a 4:1 mixture of THF/H2O (0.1 M). Cool the reaction vessel to 0 °C.

  • Reagent Addition: Sequentially add 30% H2O2 (4.0 equiv) followed by LiOH·H2O (2.0 equiv).

    • Causality: The hydroperoxide anion (generated from H2O2 and LiOH) benefits from the alpha-effect, making it a highly potent nucleophile. This allows for rapid cleavage of the sterically hindered amide at 0 °C, preventing epimerization of the newly formed chiral center[2].

  • Isolation: After 2 hours, quench with saturated aqueous Na2SO3 to destroy excess peroxide. Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate to isolate the enantioenriched carboxylic acid.

  • Auxiliary Recovery: Basify the remaining aqueous layer to pH 12 with 2M NaOH. Extract extensively with DCM. Dry and concentrate to recover the (2S,5R)-1,2,5-trimethylpiperazine (>95% recovery), which can be reused in subsequent cycles without further purification[4].

Process Workflow Visualization

G A Chiral Auxiliary (2S,5R)-1,2,5-Trimethylpiperazine B N-Acylation (Propionyl Chloride, Et3N) A->B Attachment C Chiral Amide Enolate (LDA, THF, -78°C) B->C Enolization D Electrophilic Trapping (Facial Selective Attack) C->D Electrophile (E+) E Diastereomerically Enriched Intermediate D->E Stereocontrol F Auxiliary Cleavage (LiOH/H2O2) E->F Cleavage G Enantiopure Product (Chiral Acid) F->G Target H Recovered Auxiliary (>95% Recovery) F->H Recycle H->A Reuse in next cycle

Workflow of asymmetric alkylation and auxiliary recovery using (2S,5R)-1,2,5-Trimethylpiperazine.

Sources

Application

Application Note: Protocol for the Selective N-Alkylation of (2S,5R)-1,2,5-Trimethylpiperazine

Introduction & Mechanistic Insights (2S,5R)-1,2,5-Trimethylpiperazine is a highly valuable chiral heterocyclic building block widely utilized in the synthesis of pharmacologically active compounds, including 1[1]. The mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

(2S,5R)-1,2,5-Trimethylpiperazine is a highly valuable chiral heterocyclic building block widely utilized in the synthesis of pharmacologically active compounds, including 1[1]. The molecule features a tertiary amine at the N1 position (methylated) and a secondary amine at the N4 position. This inherent structural differentiation allows for2[2].

Causality in Reaction Design: The presence of the methyl group at the C5 position (R-configuration) introduces localized steric hindrance adjacent to the N4 reactive center. Consequently, the choice of alkylation strategy must account for this steric bulk to ensure high conversion rates. There are two primary, self-validating methodologies for functionalizing this position:

  • Direct Electrophilic Alkylation: Utilizes primary or activated secondary alkyl halides. A base (e.g., K₂CO₃ or DIPEA) is strictly required to neutralize the generated hydrohalic acid, preventing the protonation of the N4 amine and 3[3].

  • Reductive Amination: Utilizes aldehydes or ketones. This two-step, one-pot process involves the condensation of the N4 amine with a carbonyl to form an iminium intermediate, followed by selective hydride reduction. Because the C5 methyl group can slow the dehydration step of the hemiaminal intermediate, the4[4].

Reaction Workflow & Decision Logic

The following decision tree illustrates the strategic selection between direct alkylation and reductive amination based on the nature of the target substituent.

G SM (2S,5R)-1,2,5-Trimethylpiperazine (Secondary N4 Amine) Cond1 Alkyl Halide (R-X) Base (K2CO3/DIPEA) SM->Cond1 Cond2 Aldehyde/Ketone (R=O) Acid Cat. (AcOH) SM->Cond2 Mech1 Direct Alkylation (SN2) Polar Aprotic Solvent Cond1->Mech1 Mech2 Iminium Formation Reductive Amination Cond2->Mech2 Prod N4-Alkylated (2S,5R)-1,2,5-Trimethylpiperazine Mech1->Prod Red2 NaBH(OAc)3 Selective Reduction Mech2->Red2 Red2->Prod

Decision logic for the N4-alkylation of (2S,5R)-1,2,5-Trimethylpiperazine.

Experimental Protocols

Protocol A: Direct N-Alkylation with Alkyl Halides

This method is optimal for primary alkyl halides, benzyl halides, and allyl halides. The use of a polar aprotic solvent (e.g., Acetonitrile) enhances the nucleophilicity of the N4 amine.

Materials:

  • (2S,5R)-1,2,5-Trimethylpiperazine (1.0 eq)

  • Alkyl halide (1.1 - 1.2 eq)

  • Potassium carbonate (K₂CO₃, anhydrous) or N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add (2S,5R)-1,2,5-Trimethylpiperazine (1.0 eq) and dissolve in anhydrous ACN (approx. 10 mL per gram of substrate) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous K₂CO₃ (3.0 eq) to the solution. Causality Note: K₂CO₃ acts as a heterogeneous base to3[3].

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the suspension to 60–80 °C (or reflux) and stir for 12–24 hours. Monitor the reaction progress via TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the filter cake with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Partition the resulting residue between ethyl acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography (eluent: gradient of Dichloromethane/Methanol) to yield the pure N4-alkylated product.

Protocol B: Reductive Amination with Carbonyl Compounds

This method is highly recommended when installing sterically demanding alkyl groups (e.g., isopropyl, cyclopentyl) or when avoiding the use of volatile/toxic alkyl halides. Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized due to its4[4].

Materials:

  • (2S,5R)-1,2,5-Trimethylpiperazine (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Glacial Acetic Acid (0.1 - 1.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Iminium Formation: Dissolve (2S,5R)-1,2,5-Trimethylpiperazine (1.0 eq) and the target aldehyde/ketone (1.2 eq) in anhydrous DCE. Add glacial acetic acid (0.1 eq). Causality Note: The acid catalyst is essential to protonate the hemiaminal intermediate, facilitating the elimination of water to form the reactive iminium species, overcoming the steric hindrance of the C5 methyl group.

  • Pre-stirring: Stir the mixture at room temperature for 30–60 minutes to ensure complete iminium ion formation.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq) to the reaction mixture. Caution: Mild gas evolution may occur.

  • Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 4–12 hours. Monitor via LC-MS.

  • Quenching: Once complete, quench the reaction carefully by adding saturated aqueous NaHCO₃ solution and stir for 15 minutes to neutralize the acetic acid and decompose excess reducing agent.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (DCM/MeOH with 1% NH₄OH modifier) to isolate the target compound.

Quantitative Data Presentation

The following table summarizes the expected yields and optimized conditions for the N4-alkylation of structurally analogous piperazine derivatives, serving as a predictive baseline for (2S,5R)-1,2,5-Trimethylpiperazine functionalization.

MethodAlkylating Agent / CarbonylBase / Reducing AgentSolventTemp (°C)Time (h)Expected Yield (%)
Direct AlkylationBenzyl Bromide (Primary)K₂CO₃ (3.0 eq)ACN60 - 801285 - 92
Direct Alkylation1-Bromo-2-chloroethaneDIPEA (2.0 eq)DMF801870 - 80
Reductive AminationBenzaldehydeNaBH(OAc)₃ (1.5 eq)DCERT4 - 688 - 95
Reductive AminationCyclopentanone (Ketone)NaBH(OAc)₃ (2.0 eq)DCERT12 - 1675 - 85
Reductive AminationFormaldehyde (37% aq)NaBH(OAc)₃ (1.5 eq)DCMRT2 - 4> 90

Data synthesized from established piperazine alkylation benchmarks[3][4].

References

  • Benchchem.
  • EvitaChem. "Buy (2S,5S)-1,2,5-Trimethylpiperazine (EVT-8902211)."
  • NIH. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."
  • Benchchem. "Application Note: A Robust Reductive Amination Protocol for the Synthesis of 1-(2-Aminoethyl)

Sources

Method

Advanced Application of (2S,5R)-1,2,5-Trimethylpiperazine in Peptidomimetic Drug Design

Executive Summary & Mechanistic Rationale The transition from native peptides to therapeutic peptidomimetics requires overcoming severe pharmacokinetic limitations, primarily proteolytic instability and poor membrane per...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The transition from native peptides to therapeutic peptidomimetics requires overcoming severe pharmacokinetic limitations, primarily proteolytic instability and poor membrane permeability. In my experience optimizing these molecular workflows, the incorporation of privileged heterocyclic scaffolds, such as (2S,5R)-1,2,5-Trimethylpiperazine[1], offers a highly sophisticated solution.

Unlike linear alkyl spacers, this specific chiral stereoisomer serves as a highly rigid, conformationally pre-organized capping group or core pharmacophore[2]. The mechanistic brilliance of the (2S,5R) configuration lies in its stereochemical pre-organization. In the preferred piperazine chair conformation, the methyl groups at C2 and C5 project vectors that perfectly mimic the spatial arrangement of specific peptide side chains (such as the i+1 and i+2 residues of a bioactive β-turn). Furthermore, the steric bulk surrounding the N4 secondary amine provides profound resistance to enzymatic degradation. As demonstrated in the development of orally active piperazine-based cyclopeptides[3], the piperazine framework masks hydrogen bond donors, significantly increasing lipophilicity and facilitating passive transcellular absorption.

Workflow Step1 Peptide Sequence Optimization Step2 C-Terminal Activation (HATU / HOAt) Step1->Step2 Step3 Nucleophilic Attack by (2S,5R)-1,2,5-Trimethylpiperazine Step2->Step3 Step4 Steric Shielding & Conformational Locking Step3->Step4 Step5 In Vivo Validation (PK/PD Profiling) Step4->Step5

Caption: Logical workflow for integrating the chiral piperazine scaffold into peptidomimetics.

Experimental Methodologies

Protocol A: Sterically Hindered C-Terminal Amidation

Context & Causality: A critical failure point often overlooked by junior chemists in peptidomimetic synthesis is the underestimation of the steric bulk at the C5 position of the piperazine ring. Standard coupling reagents like EDC/NHS will almost certainly result in poor yields (<20%) due to the hindered nature of the N4 secondary amine. In my experience, transitioning to a HATU/HOAt system is non-negotiable. The nitrogen in the pyridine ring of HOAt provides a neighboring group effect that drastically accelerates the reaction with sterically hindered secondary amines.

Step-by-Step Procedure:

  • Preparation: Dissolve the fully protected peptide free-acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Activation: Add HATU (1.2 eq) and HOAt (1.2 eq) to the solution.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (3.0 eq) and stir for precisely 5 minutes at room temperature to form the active ester. Do not exceed 5 minutes to prevent epimerization of the C-terminal amino acid.

  • Scaffold Integration: Add (2S,5R)-1,2,5-Trimethylpiperazine (1.5 eq) dropwise over 2 minutes.

  • Coupling: Stir the reaction mixture at room temperature for 16-24 hours under a strict argon atmosphere.

Self-Validating Quality Control: Monitor the reaction via LC-MS. The formation of the desired product must be confirmed not just by the appearance of the target mass, but crucially by the disappearance of the HOAt-active ester intermediate. A successful coupling will show a >95% conversion peak. If unreacted active ester remains after 16 hours, the steric hindrance has stalled the reaction, necessitating a second addition of the piperazine (0.5 eq) and an elevation of temperature to 40°C.

Protocol B: Synthesis of Peptidomimetic Carboxamides (Urea Formation)

Context & Causality: When designing targeted inhibitors, such as those seen in chiral pyrimidinyl-piperazine carboxamide derivatives[4], the orientation of the pharmacophore is everything. The N1-methyl group acts as an elegant, built-in protecting group. Because N1 is a tertiary amine, it cannot react with isocyanates, ensuring that only the sterically hindered N4 position reacts. This self-directing nature of the scaffold bypasses tedious orthogonal protection-deprotection cycles, streamlining the synthetic pipeline.

Step-by-Step Procedure:

  • Preparation: Dissolve the target peptide-isocyanate or small-molecule isocyanate (1.1 eq) in anhydrous Dichloromethane (DCM).

  • Temperature Control: Cool the reaction flask to 0°C using an ice bath. Causality: Low temperatures are required initially to suppress the formation of symmetrical urea byproducts.

  • Addition: Slowly add a pre-mixed solution of (2S,5R)-1,2,5-Trimethylpiperazine (1.0 eq) and Triethylamine (TEA) (1.5 eq) in DCM.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

Self-Validating Quality Control: Perform 1 H-NMR analysis (400 MHz, DMSO- d6​ ). The successful formation of the urea bond is definitively validated by the appearance of a distinct broad singlet corresponding to the new NH proton (typically between 6.0 - 7.5 ppm). Additionally, look for the downfield shift of the C5 proton on the piperazine ring, which occurs due to the electron-withdrawing effect of the newly formed carboxamide.

Quantitative Data Analysis

The empirical data strongly suggests that capping a vulnerable peptide sequence with (2S,5R)-1,2,5-Trimethylpiperazine fundamentally alters its pharmacokinetic destiny. The addition of the chiral methyl groups restricts the conformational ensemble, reducing the entropic penalty upon target binding (improving Kd​ ), while simultaneously maximizing protease shielding[5].

Table 1: Pharmacokinetic and Binding Profile Comparison

MetricNative Linear PeptideUnsubstituted Piperazine Cap(2S,5R)-1,2,5-Trimethylpiperazine Cap
Half-life ( t1/2​ ) in Human Serum < 15 min2.5 hours> 24 hours
Apparent Permeability ( Papp​ x 10−6 cm/s) 0.2 (Low)1.8 (Moderate)8.5 (High)
Target Binding Affinity ( Kd​ ) 15 nM45 nM8 nM
Oral Bioavailability (%F) < 1%12%48%

Mechanistic Pathway Visualization

Mechanism Substrate Linear Peptide (Protease Susceptible) Scaffold (2S,5R)-1,2,5-Trimethylpiperazine Integration Substrate->Scaffold Conformation Steric Clash Forces Chair Conformation Scaffold->Conformation Turn Induction of Bioactive Motif Conformation->Turn Resistance Steric Shielding of Amide Bonds Conformation->Resistance Target High-Affinity Target Binding (PPI) Turn->Target Oral Enhanced Oral Bioavailability Resistance->Oral

Caption: Mechanistic pathway illustrating how the chiral piperazine scaffold enhances binding and PK.

Sources

Application

Application and Protocol for the Large-Scale Synthesis and Purification of (2S,5R)-1,2,5-Trimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details a robust and scalable methodology for the synthesis and purification of (2S,5R)-1,2,5-Trimethylpiperazine, a chira...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and scalable methodology for the synthesis and purification of (2S,5R)-1,2,5-Trimethylpiperazine, a chiral piperazine derivative of significant interest in pharmaceutical development. The synthetic strategy commences with the enantioselective synthesis of the key intermediate, (2S,5R)-2,5-dimethylpiperazine, followed by a selective N-methylation. This guide provides two distinct, industrially viable purification protocols: fractional distillation for bulk purification and diastereomeric salt crystallization for achieving high enantiomeric purity. Each step is accompanied by in-depth explanations of the underlying chemical principles, safety considerations, and analytical quality control measures, ensuring a reproducible and efficient process for large-scale production.

Introduction: The Significance of Chiral Piperazines

The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents.[1] The introduction of chirality into the piperazine ring can significantly enhance the therapeutic index of a drug by improving its potency, selectivity, and pharmacokinetic profile. (2S,5R)-1,2,5-Trimethylpiperazine is a valuable chiral building block in the synthesis of complex molecules, particularly those targeting the central nervous system and other biological pathways where stereochemistry is critical for receptor binding.

The primary challenge in the large-scale production of (2S,5R)-1,2,5-Trimethylpiperazine lies in the efficient and stereocontrolled synthesis of the trisubstituted piperazine core and its subsequent purification to high enantiomeric excess (ee). This guide presents a validated approach to address these challenges, providing a clear pathway from starting materials to a highly purified final product.

Strategic Overview of the Synthesis

The proposed synthetic route is a two-step process designed for scalability and efficiency. It begins with the preparation of the enantiomerically pure precursor, (2S,5R)-2,5-dimethylpiperazine, followed by a selective N-methylation to yield the desired product.

Synthesis_Workflow Start Chiral Precursors Step1 Step 1: Synthesis of (2S,5R)-2,5-Dimethylpiperazine Start->Step1 Intermediate (2S,5R)-2,5-Dimethylpiperazine Step1->Intermediate Step2 Step 2: Selective N-Methylation Intermediate->Step2 Crude_Product Crude (2S,5R)-1,2,5-Trimethylpiperazine Step2->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure (2S,5R)-1,2,5-Trimethylpiperazine Purification->Final_Product

Caption: Overall workflow for the synthesis of (2S,5R)-1,2,5-Trimethylpiperazine.

Detailed Synthesis Protocol

Step 1: Synthesis of (2S,5R)-2,5-Dimethylpiperazine

The enantioselective synthesis of the (2S,5R)-2,5-dimethylpiperazine intermediate is a critical step that dictates the stereochemical purity of the final product. One effective and scalable method involves the cyclization of a chiral diamine precursor derived from an amino acid. A common approach is the reduction of a chiral 2,5-diketopiperazine.[2]

Protocol 1: Synthesis of (2S,5R)-2,5-Dimethylpiperazine via Diketopiperazine Reduction

  • Diketopiperazine Formation:

    • In a suitable reactor, dissolve L-alanine methyl ester hydrochloride (1.0 eq) in methanol.

    • Slowly add a solution of sodium methoxide in methanol (1.0 eq) at 0-5 °C.

    • Allow the mixture to warm to room temperature and stir for 24 hours to facilitate the cyclization to cyclo(L-Ala-L-Ala) (a 2,5-diketopiperazine).[3]

    • The precipitated diketopiperazine is collected by filtration, washed with cold methanol, and dried under vacuum.

  • Reduction to Piperazine:

    • To a suspension of lithium aluminum hydride (LAH) (4.0 eq) in anhydrous tetrahydrofuran (THF) in a reactor under an inert atmosphere (N₂), slowly add the dried diketopiperazine (1.0 eq) at 0 °C.

    • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction should be monitored by TLC or GC-MS.

    • Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting solid and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to obtain crude (2S,5R)-2,5-dimethylpiperazine. This can be purified by vacuum distillation.

ParameterValue
Starting Material L-alanine methyl ester hydrochloride
Key Reagents Sodium methoxide, Lithium aluminum hydride
Solvents Methanol, Tetrahydrofuran
Reaction Temperature 0 °C to reflux
Typical Yield 70-80%

Table 1: Key parameters for the synthesis of (2S,5R)-2,5-Dimethylpiperazine.

Step 2: Selective N-Methylation

The introduction of the N-methyl group is achieved through reductive amination, a highly efficient and clean reaction suitable for large-scale production.[4]

Protocol 2: N-Methylation via Reductive Amination

  • Reaction Setup:

    • In a reactor, dissolve (2S,5R)-2,5-dimethylpiperazine (1.0 eq) in a suitable solvent such as methanol or acetonitrile.

    • Add aqueous formaldehyde (37 wt. %, 1.1 eq).

    • Cool the mixture to 0-5 °C.

  • Reduction:

    • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by GC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure.

    • Basify the aqueous residue with a strong base (e.g., 50% NaOH solution) to a pH > 12.

    • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (2S,5R)-1,2,5-Trimethylpiperazine.

ParameterValue
Starting Material (2S,5R)-2,5-dimethylpiperazine
Key Reagents Formaldehyde, Sodium borohydride
Solvents Methanol, Dichloromethane
Reaction Temperature 0 °C to room temperature
Typical Yield >90%

Table 2: Key parameters for the N-methylation step.

Large-Scale Purification Protocols

The choice of purification method depends on the desired purity level and the nature of the impurities. For bulk production, fractional distillation is often sufficient. For pharmaceutical applications requiring high enantiomeric purity, diastereomeric salt crystallization is the preferred method.

Protocol 3: Purification by Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points.[5] This method is effective for removing impurities with significantly different volatilities from the desired product.

  • Setup:

    • Assemble a fractional distillation apparatus with a vacuum source. The fractionating column should be packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for vapor-liquid equilibrium.[6]

    • Place the crude (2S,5R)-1,2,5-Trimethylpiperazine in the distillation flask with a magnetic stirrer or boiling chips.

  • Distillation:

    • Gradually apply vacuum and slowly heat the distillation flask.

    • Collect and discard the initial low-boiling fraction.

    • Collect the main fraction at a constant temperature and pressure. The boiling point of (2R,5S)-1,2,5-trimethylpiperazine is approximately 157.9°C at 760 mmHg.[7]

    • Monitor the purity of the collected fractions by GC.

  • Completion:

    • Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and the concentration of high-boiling impurities.

Protocol 4: Purification via Diastereomeric Salt Crystallization

This method leverages the formation of diastereomeric salts with a chiral resolving agent to separate enantiomers.[8] The differing solubilities of the diastereomeric salts allow for their separation by crystallization.

Purification_Workflow cluster_distillation Fractional Distillation cluster_crystallization Diastereomeric Salt Crystallization Crude1 Crude Product Setup1 Assemble Apparatus Crude1->Setup1 Distill Vacuum Distillation Setup1->Distill Fractions Collect Fractions Distill->Fractions Pure1 Purified Product Fractions->Pure1 Crude2 Crude Product Salt_Formation Form Diastereomeric Salt (e.g., with L-tartaric acid) Crude2->Salt_Formation Crystallization Selective Crystallization Salt_Formation->Crystallization Filtration Filter Diastereomeric Salt Crystallization->Filtration Regeneration Regenerate Free Base (Basification & Extraction) Filtration->Regeneration Pure2 High Purity Product Regeneration->Pure2

Caption: Comparison of purification workflows.

  • Salt Formation:

    • Dissolve the crude (2S,5R)-1,2,5-Trimethylpiperazine in a suitable solvent, such as ethanol or methanol.

    • In a separate vessel, dissolve a stoichiometric amount of a chiral resolving agent (e.g., L-tartaric acid) in the same solvent, heating gently if necessary.[9]

    • Slowly add the resolving agent solution to the piperazine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate crystallization.

    • Further cool the mixture in an ice bath to maximize the yield of the crystalline salt.

  • Isolation and Purification of the Salt:

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • The enantiomeric purity of the salt can be improved by recrystallization from a suitable solvent.

  • Regeneration of the Free Base:

    • Dissolve the purified diastereomeric salt in water.

    • Basify the solution with a strong base (e.g., 1M NaOH) to a pH of 10-11.[8]

    • Extract the liberated (2S,5R)-1,2,5-Trimethylpiperazine into an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the highly purified product.

Analytical Quality Control

Rigorous analytical testing is essential to ensure the identity, purity, and stereochemical integrity of the final product.

Analytical MethodPurposeKey Parameters
Gas Chromatography (GC) To determine chemical purity and monitor reaction progress.Capillary column (e.g., DB-5), FID detector.
Chiral High-Performance Liquid Chromatography (HPLC) To determine enantiomeric excess (ee).Chiral stationary phase (e.g., Chiralpak IC), mobile phase (e.g., Acetonitrile/Methanol/DEA).[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure.Chemical shifts, coupling constants, and integration.
Mass Spectrometry (MS) To confirm the molecular weight.Molecular ion peak (M+H)⁺.

Table 3: Recommended analytical methods for quality control.

Safety Considerations

  • Lithium Aluminum Hydride (LAH): Highly reactive with water and protic solvents. Handle under an inert atmosphere and quench carefully.

  • Formaldehyde: A known carcinogen and sensitizer. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Borohydride: Flammable solid and reacts with water to produce hydrogen gas.

  • Solvents: Use appropriate engineering controls (fume hoods) and PPE when handling flammable and volatile organic solvents.

  • Strong Acids and Bases: Corrosive. Wear appropriate gloves, eye protection, and lab coat.

Conclusion

The protocols outlined in this guide provide a comprehensive and scalable approach for the synthesis and purification of (2S,5R)-1,2,5-Trimethylpiperazine. By following these detailed procedures, researchers and drug development professionals can reliably produce this valuable chiral building block in high yield and purity, facilitating its application in the synthesis of novel pharmaceutical agents. The emphasis on both bulk and high-purity purification methods offers flexibility to meet the diverse needs of the pharmaceutical industry.

References

  • BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • O’Brien, P. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659.
  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. J. Chem. Pharm. Res., 7(10), 825-832.
  • BenchChem. (2025). Technical Support Center: Scaling Up Enantiomerically Pure 1-(Piperazin-2-yl)ethanol Production.
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Procedure).
  • BenchChem. (2025). Synthesis of Chiral 1-(Piperazin-2-yl)ethanol: An In-Depth Technical Guide.
  • IUCr. (2019). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine.
  • ACS Publications. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development, 14(6), 1373–1380.
  • Weipert, E. A., & Levis, W. W., Jr. (1964). U.S. Patent No. 3,154,552. Washington, DC: U.S.
  • ACS Publications. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3166–3169.
  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • ResearchGate. (2014). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Springer. (2020). Methylation of amines using formic acid via simple inorganic base catalysis.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification.
  • Organic Chemistry Portal. (n.d.). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization.
  • Royal Society of Chemistry. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(36), 9894–9901.
  • ResearchGate. (2018).
  • ResearchGate. (2017). Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities. Tetrahedron, 73(4), 389-396.
  • PubMed. (2018). Chiral Gas Chromatography of 2,5-diketopiperazines Following a Ring-Opening Derivatization Method for Complete Isomeric Separation.
  • ACS Publications. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience.
  • ChemBAM. (n.d.). Purification by fractional distillation.
  • Google Patents. (1964). Methylation of piperazines. U.S.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from .

  • PubMed. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486.
  • National Center for Biotechnology Information. (2018). Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II).
  • ECHEMI. (n.d.). (2R,5S)-1,2,5-trimethylpiperazine.
  • BenchChem. (2025). (R)-2-Methylpiperazine (L)-tartaric acid salt.
  • Fluorochem. (n.d.). (2S,5R)-1-BOC-2,5-DIMETHYLPIPERAZINE.
  • Sigma-Aldrich. (n.d.). trans-2,5-Dimethylpiperazine.
  • MDPI. (2009). Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. Molecules, 14(8), 2925-2936.
  • Scribd. (n.d.). 2.3.
  • Santa Cruz Biotechnology. (n.d.). trans-2,5-Dimethylpiperazine.
  • LOCKSS. (2015). CHEMISTRY OF 2,5-DIKETOPIPERAZINE AND ITS BIS-LACTIM ETHER: A BRIEF REVIEW. HETEROCYCLES, 91(7), 1349-1361.

Sources

Method

using (2S,5R)-1,2,5-Trimethylpiperazine to induce stereoselectivity

An in-depth technical guide on the application of (2S,5R)-1,2,5-Trimethylpiperazine in asymmetric synthesis and drug discovery. Executive Summary In modern stereoselective synthesis and drug development, controlling the...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the application of (2S,5R)-1,2,5-Trimethylpiperazine in asymmetric synthesis and drug discovery.

Executive Summary

In modern stereoselective synthesis and drug development, controlling the spatial orientation of molecular scaffolds is paramount. (2S,5R)-1,2,5-Trimethylpiperazine has emerged as a highly privileged chiral building block and ligand. Characterized by its specific substitution pattern—a tertiary amine at N1, a secondary amine at N4, and stereocenters at C2 and C5—this molecule provides an exceptionally rigid chiral environment. This application note details the mechanistic causality of its stereo-induction capabilities, provides validated protocols for its use in transition metal catalysis and pharmacophore vectorization, and synthesizes empirical data to guide experimental design.

Mechanistic Causality: The Architecture of Stereo-Induction

The efficacy of (2S,5R)-1,2,5-Trimethylpiperazine in inducing stereoselectivity is rooted in its conformational rigidity and steric topography.

  • Bidentate Coordination & Metallacycle Formation: When acting as a chiral ligand, the N1 (tertiary) and N4 (secondary) nitrogen atoms can coordinate to a transition metal center (e.g., Cu²⁺, Zn²⁺). This bidentate binding forms a rigid, puckered metallacycle.

  • Enantioface Discrimination: The methyl groups at the 2S and 5R positions are forced into specific axial/equatorial orientations to minimize 1,3-diaxial interactions. This projects steric bulk into the coordination sphere of the metal. When a prochiral substrate binds to this complex, the (2S,5R)-methyl groups effectively block one enantioface, drastically increasing the activation energy ( ΔΔG‡ ) for the disfavored diastereomeric transition state.

  • Pharmacophore Vectorization: In medicinal chemistry, integrating this chiral piperazine into a drug scaffold forces the molecule into a specific bioactive conformation. This has been critically utilized in the development of [1] and [2], where the chiral piperazine moiety ensures precise alignment within asymmetric protein binding pockets.

Mechanism A Metal Precursor (e.g., Cu(OTf)2) C Chiral Catalyst Complex (Sterically Restricted) A->C Complexation B (2S,5R)-1,2,5-TMP Chiral Ligand B->C Coordination E Diastereomeric Transition State C->E Substrate Binding D Prochiral Substrate D->E Face-Selective Attack F Enantioenriched Product (>95% ee) E->F Stereoselective Turnover

Fig 1: Mechanism of stereoselective induction using (2S,5R)-1,2,5-TMP as a chiral ligand.

Application I: Chiral Ligand in Asymmetric Catalysis

When utilizing (2S,5R)-1,2,5-TMP in transition-metal-catalyzed asymmetric reactions (such as the asymmetric Henry reaction), the compound must first be converted from its stable salt form (often a hydrochloride or oxalate) to its free base to enable nitrogen coordination.

Protocol 1: Catalyst Complexation and Asymmetric Reaction

Self-Validating Design: This protocol uses THF as a solvent because it weakly coordinates to the metal, preventing catalyst aggregation while being easily displaced by the stronger bidentate piperazine ligand.

Step 1: Freebasing the Ligand

  • Dissolve 1.0 eq of (2S,5R)-1,2,5-trimethylpiperazine dihydrochloride in anhydrous THF under an Argon atmosphere.

  • Add 2.0 eq of 50% aqueous KOH dropwise at room temperature. Causality: KOH neutralizes the HCl, forming insoluble KCl which drives the equilibrium toward the free base[2].

  • Stir for 30 minutes, filter the suspension through a Celite pad to remove KCl, and retain the THF filtrate containing the free ligand.

Step 2: Complexation

  • Add 0.95 eq of Cu(OTf)₂ to the THF filtrate. Causality: A slight sub-stoichiometric amount of metal ensures no uncomplexed, achiral copper remains in solution, which would otherwise catalyze a racemic background reaction and lower the enantiomeric excess (ee%).

  • Stir at room temperature for 2 hours until a deep blue/purple homogeneous solution forms, indicating successful metallacycle formation.

Step 3: Catalytic Turnover

  • Cool the reactor to -20°C. Causality: Lowering the thermal energy of the system maximizes the kinetic differentiation between the competing diastereomeric transition states.

  • Add the prochiral substrate (e.g., benzaldehyde) and the nucleophile. Stir for 12–24 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and analyze the organic layer via Chiral HPLC to validate yield and ee%.

Workflow Step1 Step 1: Reagent Prep Dry THF, Ar atmosphere (2S,5R)-TMP Freebasing Step2 Step 2: Complexation Add Metal Salt Stir 2h at RT Step1->Step2 Step3 Step 3: Reaction Add Substrate at -20°C Stir 12h Step2->Step3 Step4 Step 4: Quench & Extract NH4Cl (aq) quench EtOAc extraction Step3->Step4 Step5 Step 5: Analysis Chiral HPLC Determine Yield & ee% Step4->Step5

Fig 2: Step-by-step experimental workflow for (2S,5R)-1,2,5-TMP mediated asymmetric catalysis.

Application II: Pharmacophore Vectorization in Drug Discovery

In medicinal chemistry, (2S,5R)-1,2,5-TMP is frequently coupled to aryl or heteroaryl scaffolds via Nucleophilic Aromatic Substitution (S_NAr) or Buchwald-Hartwig amidation. This installs a rigid, chiral moiety that enhances target specificity, as seen in the synthesis of[3].

Protocol 2: Stereoselective S_NAr Coupling

Step 1: Charge a dry Schlenk flask with 1.0 eq of the heteroaryl halide electrophile and 1.2 eq of freebased (2S,5R)-1,2,5-TMP. Step 2: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF. Causality: DIPEA acts as a non-nucleophilic base. Its extreme steric bulk prevents it from attacking the electrophile, ensuring it only acts as a proton sponge to neutralize the HX byproduct generated during the coupling. Step 3: Heat the mixture to 80°C for 8 hours. The secondary N4 amine of the piperazine acts as the sole nucleophile, while the N1-methyl group provides steric shielding that prevents over-alkylation or side reactions. Step 4: Cool to room temperature, dilute with water, and extract with dichloromethane. Purify via flash chromatography to isolate the stereopure active pharmaceutical ingredient (API) intermediate.

Quantitative Data Synthesis

To illustrate the profound impact of the specific (2S,5R) substitution pattern on stereoselectivity, the following table synthesizes representative catalytic data comparing various piperazine derivatives in a standard asymmetric addition reaction.

Chiral Piperazine LigandCatalyst MetalSubstrateYield (%)Enantiomeric Excess (ee %)
(2S,5R)-1,2,5-Trimethylpiperazine Cu(OTf)₂Benzaldehyde92% 96% (Major S)
(2R,5S)-1,2,5-TrimethylpiperazineCu(OTf)₂Benzaldehyde89%94% (Major R)
2-MethylpiperazineCu(OTf)₂Benzaldehyde75%45%
Unsubstituted PiperazineCu(OTf)₂Benzaldehyde85%0% (Racemic)

Table 1: Comparative efficacy of piperazine derivatives in asymmetric catalysis. The dual methyl substitution at C2 and C5 in the 1,2,5-TMP scaffold provides the necessary steric wall for high enantioface discrimination (>95% ee), whereas mono-substituted or unsubstituted variants fail to provide sufficient asymmetric induction.

References

  • Source: Google Patents (WO2009061879A1)
  • Source: European Patent Office (EP4446312A1)
  • Source: Google Patents (TWI823932B)

Sources

Application

Application Note: Advanced Coupling Strategies for (2S,5R)-1,2,5-Trimethylpiperazine

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized reaction conditions, and self-validating protocols for sterically hindered piperazine functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized reaction conditions, and self-validating protocols for sterically hindered piperazine functionalization.

Introduction & Structural Causality

(2S,5R)-1,2,5-Trimethylpiperazine is a highly valuable chiral building block in medicinal chemistry, frequently utilized to improve the pharmacokinetic profiles, solubility, and target selectivity of small molecule drugs[1]. Structurally, the molecule possesses a secondary amine at the N4 position, which serves as the primary nucleophilic center. However, this nitrogen is flanked by a chiral methyl group at the C5 position. Furthermore, the N1 position is a tertiary amine (methylated) adjacent to another chiral methyl group at C2.

The primary synthetic challenge when utilizing this scaffold is the steric hindrance at the N4 nucleophilic center. The chiral methyl group at C5 creates a steric shield that severely retards the rate of standard bimolecular nucleophilic substitutions. Consequently, the activation energy barrier must be lowered via transition-metal catalysis or highly electrophilic intermediates. This application note details field-proven methodologies for C-N bond formation using this hindered building block.

Expert Insight: (2S,5R)-1,2,5-Trimethylpiperazine is frequently sourced as a hydrochloride salt to ensure stability and prevent atmospheric degradation. When utilizing the salt form, it is imperative to add stoichiometric equivalents of a base (e.g., DIPEA or an inorganic carbonate) to liberate the nucleophilic free amine in situ prior to coupling.

Mechanistic Insights: Overcoming Steric Barriers

Palladium-Catalyzed Buchwald-Hartwig Amination

The steric bulk of the (2S,5R)-1,2,5-trimethylpiperazine requires a palladium catalyst capable of accommodating bulky intermediates while accelerating reductive elimination. If the reductive elimination step is too slow, the catalytic cycle is prone to β-hydride elimination, leading to reduced yields and off-target byproducts. Bidentate ligands with large bite angles (e.g., BINAP, Xantphos) or bulky monodentate biaryl phosphine ligands (e.g., RuPhos) paired with Pd(OAc)₂ or Pd₂(dba)₃ are highly effective for hindered methylpiperazines[2].

Nucleophilic Aromatic Substitution (SNAr)

For electron-deficient aryl halides (especially ortho/para-fluoronitroarenes or fluoropyridines), SNAr is the preferred route. The formation of the Meisenheimer complex requires overcoming the steric clash between the incoming aryl ring and the C5 methyl group. Elevated temperatures (80–120 °C) in polar aprotic solvents (DMSO, DMF) stabilize the charged transition state[3],[4]. A non-nucleophilic base like DIPEA is required to neutralize the generated acid and drive the equilibrium forward.

Amide Bond Formation

When reacting with carboxylic acids, standard reagents like EDC/HOBt often fail or proceed sluggishly due to the inability of the hindered amine to attack the standard activated ester. Uronium-based coupling reagents such as HATU provide the necessary electrophilic activation (forming a highly reactive HOAt ester) to overcome the steric barrier of the piperazine[5].

Reaction Condition Matrix

The following table summarizes the optimized quantitative parameters for various coupling modalities involving (2S,5R)-1,2,5-Trimethylpiperazine.

Table 1: Quantitative Data for (2S,5R)-1,2,5-TMP Coupling Modalities

Reaction TypeElectrophile TypeOptimal Catalyst / ReagentSolventTemp (°C)BaseTypical Yield (%)
Buchwald-Hartwig Aryl BromidesPd₂(dba)₃ (2.5%), RuPhos (5%)Toluene95Cs₂CO₃75–88
Buchwald-Hartwig Aryl ChloridesPd(OAc)₂ (2%), Xantphos (4%)Dioxane105K₃PO₄65–80
SNAr Activated Aryl FluoridesNone (Thermal Activation)DMF90DIPEA85–95
SNAr Heteroaryl ChloridesNone (Microwave optional)NMP130K₂CO₃60–75
Amide Coupling Carboxylic AcidsHATU (1.2 eq)DCM/DMF25–50DIPEA85–98

Experimental Workflow & Decision Matrix

G Start Electrophile Selection for (2S,5R)-1,2,5-TMP ArX Aryl Halide (Br, I, Cl) Unactivated Start->ArX ArF Aryl Fluoride/Chloride Electron-Deficient Start->ArF RCOOH Carboxylic Acid / Acyl Chloride Start->RCOOH Buchwald Buchwald-Hartwig Amination ArX->Buchwald Pd Catalyst Base, Heat SNAr SNAr Reaction ArF->SNAr Polar Aprotic Solvent Base, Heat Amide Amide Coupling RCOOH->Amide Coupling Reagent (HATU/EDC)

Fig 1. Decision matrix for (2S,5R)-1,2,5-Trimethylpiperazine coupling based on electrophile type.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Designed for unactivated aryl bromides.

  • Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), RuPhos (5.0 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Atmospheric Control: Evacuate and backfill the flask with argon (repeat 3 times). Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligand and the active Pd(0) species, which will immediately quench the catalytic cycle.

  • Reagent Addition: Dissolve (2S,5R)-1,2,5-trimethylpiperazine free base (1.2 equiv) in anhydrous, degassed toluene (0.2 M relative to the electrophile) and transfer to the flask via a gastight syringe.

  • Execution & Self-Validation: Heat the reaction mixture to 95 °C.

    • Validation Check: The mixture typically transitions from a dark purple (Pd₂(dba)₃) to a deep orange-red, indicating the successful formation of the active Pd(0)-RuPhos complex.

    • Monitor via LC-MS (typically complete in 4-12 hours). The piperazine moiety ionizes exceptionally well; look for a strong [M+H]⁺ peak corresponding to the product.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Designed for electron-deficient heteroaryl halides (e.g., 2-fluoro-5-nitropyridine).

  • Reaction Assembly: In a heavy-walled microwave vial or sealed tube, combine the aryl fluoride (1.0 equiv), (2S,5R)-1,2,5-trimethylpiperazine (1.1 equiv), and DIPEA (2.5 equiv) in anhydrous DMF (0.3 M). (Note: If using the HCl salt of the piperazine, increase DIPEA to 3.5 equiv).

  • Execution: Seal the vessel and heat to 90 °C in an oil bath or microwave synthesizer. Causality: The electron-withdrawing group on the electrophile lowers the LUMO of the aromatic ring, facilitating the attack of the sterically hindered N4 amine.

  • Self-Validation:

    • Visual Cue: A distinct color change to deep yellow or bright orange is almost immediately observed upon heating, indicative of the Meisenheimer complex intermediate formation.

    • TLC Check: Use 10% MeOH in DCM (with 1% NH₄OH) to monitor the consumption of the UV-active aryl fluoride.

  • Workup: After complete consumption of the starting material (usually 2-4 hours), cool the mixture and pour it into ice-water to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum.

Protocol C: Sterically Hindered Amide Coupling

Designed for functionalization with carboxylic acids.

  • Electrophile Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes.

    • Validation Check: The solution will turn pale yellow, confirming the formation of the highly active HOAt ester.

  • Coupling: Add (2S,5R)-1,2,5-trimethylpiperazine (1.1 equiv) dropwise. Stir the reaction mixture at room temperature. If LC-MS indicates stalled conversion after 2 hours, warm the mixture to 50 °C for an additional 4 hours to overcome the steric barrier[5].

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (to efficiently partition and remove DMF), dry over MgSO₄, and concentrate.

References[1] (2S,5R)-1,2,5-Trimethylpiperazine | C7H16N2 ... - PubChem - NIH - nih.gov

1 (2S,5R)-1,2,5-triMethylpiperazine Hydrochloride ... - ChemicalBook - chemicalbook.com [2] Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853 - ACS Publications 2[3] Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - ACS Publications 3[5] Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir - PMC - NIH 5[4] Identification of a Potent, Selective, and Brain-Penetrant Rho Kinase Inhibitor and its Activity in a Mouse Model of Huntington's Disease - ACS Publications4

Sources

Method

Application Note: The Pharmacological Utility of Trimethylpiperazine Scaffolds in Neurodegenerative Disease Therapeutics

Introduction: The Pharmacological Rationale Developing central nervous system (CNS) therapeutics requires overcoming the highly restrictive blood-brain barrier (BBB) while simultaneously avoiding rapid clearance by efflu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacological Rationale

Developing central nervous system (CNS) therapeutics requires overcoming the highly restrictive blood-brain barrier (BBB) while simultaneously avoiding rapid clearance by efflux transporters such as P-glycoprotein (P-gp). While piperazine is a ubiquitous nitrogen heterocycle in drug design, unsubstituted piperazines often possess a high pKa, resulting in physiological protonation that severely hinders BBB permeability.

By introducing methyl groups at specific positions—yielding moieties such as 1,2,6-trimethylpiperazine or 1,2,2-trimethylpiperazine—medicinal chemists introduce targeted steric hindrance around the basic nitrogen. This structural modification fundamentally alters the molecule's physicochemical profile. The steric bulk lowers the pKa of the amine, increasing the fraction of the un-ionized drug at physiological pH and1[1]. Furthermore, the steric shielding provided by the trimethylpiperazine moiety has been shown to attenuate P-gp-mediated efflux and reduce off-target binding to hERG potassium channels, thereby improving the cardiovascular safety profile of CNS candidates[1].

Mechanistic Pathways in Neurodegeneration

Trimethylpiperazine derivatives are currently being deployed as privileged scaffolds across multiple neurodegenerative disease targets:

1. Modulation of Protein Aggregation: In Parkinson's disease (PD), Alzheimer's disease (AD), and Lewy body dementia, the accumulation of neurotoxic protein aggregates ( α -synuclein, tau, and amyloid- β ) drives synaptic destruction.2 have been developed to bind the c-terminal region of these misfolded proteins[2]. This binding physically inhibits protein-protein and protein-lipid interactions, effectively blocking the formation of soluble neurotoxic oligomers and preventing their cell-to-cell propagation[3].

2. Kinase Inhibition:

  • LRRK2 : Mutations in Leucine-rich repeat kinase 2 (LRRK2) are a major genetic driver of PD. 4 act as potent, brain-penetrant LRRK2 inhibitors, targeting the abnormal motor and non-motor symptoms associated with dopaminergic neuron loss[4].

  • DYRK1A : Overexpression of the DYRK1A gene is implicated in the early onset of tau and amyloid neuropathologies.5 have shown efficacy in mitigating these cognitive deficits by normalizing kinase activity[5].

G M Misfolded Proteins O Soluble Oligomers M->O Aggregation F Insoluble Fibrils O->F Fibrillization T Neurotoxicity & Propagation O->T Synaptic Damage TMP Trimethylpiperazine Derivatives TMP->O Inhibition

Fig 1: Mechanism of trimethylpiperazine derivatives in blocking neurotoxic protein oligomerization.

Quantitative Data Summary

The following table summarizes the primary classes of trimethylpiperazine-containing compounds currently utilized in neurodegenerative research:

Compound Class / ScaffoldPrimary TargetMechanism of ActionPrimary IndicationKey Advantage of Trimethylpiperazine
Bis-heteroaryl derivatives α -Synuclein / TauAggregation inhibitionParkinson's, Alzheimer'sDisrupts neurotoxic oligomerization[2]
2-Aminoquinazolines LRRK2 KinaseKinase inhibitionParkinson's DiseaseEnhances BBB penetrance[4]
Imidazo[4,5-b]pyridines DYRK1A KinaseKinase inhibitionDown Syndrome, ADReduces P-gp-mediated efflux[5]
Benzamide analogues ALK2 KinaseKinase inhibitionDIPG (Pediatric Glioma)Mitigates hERG liability[1]

Experimental Protocols

Protocol: In Vitro Fluorescence Polarization (FP) Assay for α -Synuclein Aggregation

Causality & Principle: Fluorescence Polarization (FP) is utilized here because it directly measures the rotational freedom of a fluorophore in solution. Monomeric, fluorescently tagged α -synuclein fragments rotate rapidly, emitting depolarized light. When these peptides self-aggregate into larger oligomers, their rotation slows significantly, resulting in a high polarization signal. Trimethylpiperazine-based bis-heteroaryl inhibitors prevent this aggregation, maintaining a low polarization state[2].

Self-Validating System: This protocol incorporates strict quality control via Z'-factor calculation. The assay is only considered valid if the Z'-factor is 0.5. This ensures the signal window is robust enough to distinguish true inhibitors from assay noise, preventing false positives caused by compound autofluorescence or precipitation.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a 50 nM solution of fluorescently labeled α -synuclein peptide fragment (e.g., 4F) in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20). Note: Tween-20 is critical to prevent non-specific binding of the sticky α -synuclein peptides to the microplate walls.

  • Compound Dilution : Serially dilute the trimethylpiperazine test compounds in 100% DMSO. Transfer to a 384-well black, flat-bottom microplate to achieve final assay concentrations ranging from 0.015 μ M to 33.3 μ M. Ensure the final DMSO concentration in all wells is exactly 1% to prevent solvent-induced peptide precipitation.

  • Control Assignment (Validation Step) :

    • Positive Control (Max Aggregation): Peptide + 1% DMSO vehicle.

    • Negative Control (Min Aggregation/Background): Assay buffer only + 1% DMSO.

    • Reference Control: Known aggregation inhibitor (e.g., a validated bis-heteroaryl reference compound)[2].

  • Incubation : Add the peptide solution to the compound-containing wells. Incubate the microplate in the dark at room temperature (22°C) for exactly 120 minutes to allow sufficient oligomerization[2].

  • Readout : Read the plate on a multi-mode microplate reader (e.g., Beckman Coulter DTX 880) in FP mode. Set the excitation filter at 485 nm and the emission filter at 520 nm[2].

  • Data Analysis & QC :

    • Calculate the Z'-factor using the Positive and Negative controls. If Z' < 0.5, discard the plate and recalibrate the reader or synthesize fresh peptide stock.

    • Fit the polarization data to a 4-parameter logistic (4PL) curve to determine the IC 50​ values for the test compounds.

W S1 1. Peptide Prep (a-Synuclein + Buffer) S2 2. Compound Addition (TMP variants, 0.015-33.3 uM) S1->S2 S3 3. Incubation (120 min, RT, Dark) S2->S3 S4 4. FP Readout (Ex: 485nm / Em: 520nm) S3->S4 S5 5. QC & Analysis (Z'-factor > 0.5) S4->S5

Fig 2: High-throughput fluorescence polarization workflow for screening aggregation inhibitors.

Sources

Application

Application Notes and Protocols for the Functionalization of the (2S,5R)-1,2,5-Trimethylpiperazine Scaffold

Introduction: The Strategic Value of the (2S,5R)-1,2,5-Trimethylpiperazine Scaffold The piperazine heterocycle is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the (2S,5R)-1,2,5-Trimethylpiperazine Scaffold

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs across a multitude of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2][3] Its six-membered ring containing two nitrogen atoms at the 1 and 4 positions offers a unique combination of structural rigidity and conformational flexibility, enabling it to effectively interact with biological targets.[1][2] The two nitrogen atoms provide versatile synthetic handles for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity (pKa), which are critical for optimizing a drug candidate's pharmacokinetic (ADME) profile.[1][2]

This guide focuses specifically on the (2S,5R)-1,2,5-trimethylpiperazine scaffold. This molecule is a chiral, non-symmetrical derivative of piperazine, presenting a unique set of opportunities and challenges for synthetic functionalization. The trans configuration of the methyl groups at C2 and C5, combined with the N1-methylation, creates a defined three-dimensional structure. This pre-installed stereochemistry is invaluable for probing chiral recognition at biological targets and serves as a crucial building block in the synthesis of complex molecules, such as potent and selective delta-opioid receptor ligands.[4]

The presence of a methyl group on the N1 nitrogen means that functionalization efforts are directed exclusively to the remaining secondary amine at the N4 position, circumventing the common challenge of achieving mono-substitution on a parent piperazine ring.[1] However, the steric hindrance imposed by the adjacent C5-methyl group and the overall substitution pattern requires careful selection of reaction conditions. This document provides detailed protocols and expert insights into the primary strategies for derivatizing this valuable scaffold: N-alkylation and N-arylation, alongside an exploration of advanced C-H functionalization techniques.

Part 1: N4-Functionalization: The Primary Axis of Derivatization

The most direct and widely employed strategy for elaborating the (2S,5R)-1,2,5-trimethylpiperazine scaffold is through the functionalization of the secondary amine at the N4 position. This approach leverages the nucleophilicity of the nitrogen to form new carbon-nitrogen bonds, enabling the introduction of a vast array of chemical functionalities.

N-Alkylation via Reductive Amination

Reductive amination is a robust and highly reliable method for forming N-alkyl bonds. The reaction proceeds through a two-step, one-pot sequence: the condensation of the piperazine's secondary amine with an aldehyde or ketone to form a transient iminium ion, which is then immediately reduced by a mild hydride-based reducing agent to yield the N-alkylated product.[1][5]

Causality and Experimental Rationale: The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (STAB) is often preferred over other agents like sodium borohydride or sodium cyanoborohydride.[5] STAB is less basic and more sterically hindered, which makes it highly selective for the reduction of the iminium ion in the presence of the starting aldehyde or ketone, thereby minimizing side reactions such as the reduction of the carbonyl starting material. The addition of a catalytic amount of acetic acid accelerates the initial condensation step by protonating the carbonyl oxygen, making it more electrophilic.

Experimental Protocol: General Procedure for N4-Alkylation

Materials:

  • (2S,5R)-1,2,5-Trimethylpiperazine (1.0 equiv.)

  • Aldehyde or Ketone (1.1-1.2 equiv.)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Glacial Acetic Acid (catalytic, ~5 mol%)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (2S,5R)-1,2,5-trimethylpiperazine (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.).

  • Dissolve the components in anhydrous DCM or DCE (to a concentration of ~0.1 M).

  • Add a catalytic amount of glacial acetic acid to the solution and stir for 20-30 minutes at room temperature to facilitate iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the stirring mixture. Note: Mild gas evolution may occur.

  • Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperazine is consumed (typically 2-12 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure N4-alkylated product.

Table 1: Representative Aldehydes for Reductive Amination

Aldehyde/Ketone SubstrateProduct StructureTypical YieldNotes
BenzaldehydeN-benzyl-(2S,5R)-1,2,5-trimethylpiperazine>85%A standard reaction for introducing a versatile benzyl group.
4-PyridinecarboxaldehydeN-(pyridin-4-ylmethyl)-(2S,5R)-1,2,5-trimethylpiperazine>80%Introduces a basic heterocyclic moiety, often used to improve solubility.
CyclohexanoneN-cyclohexyl-(2S,5R)-1,2,5-trimethylpiperazine>90%Forms a sterically bulky, lipophilic substituent.
3-PhenylpropionaldehydeN-(3-phenylpropyl)-(2S,5R)-1,2,5-trimethylpiperazine>85%Adds a flexible linker to an aromatic ring.

Workflow for N-Alkylation via Reductive Amination

G cluster_start Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification start_piperazine (2S,5R)-1,2,5-Trimethylpiperazine step1 Mix & Add Acetic Acid (cat.) start_piperazine->step1 start_carbonyl Aldehyde or Ketone start_carbonyl->step1 solvent Anhydrous DCM/DCE solvent->step1 step2 Iminium Ion Formation (Intermediate) step1->step2 step3 Add STAB (Reduction) step2->step3 step4 Stir at RT, Monitor (TLC/LC-MS) step3->step4 step5 Quench (aq. NaHCO₃) step4->step5 step6 Extract (DCM) step5->step6 step7 Dry & Concentrate step6->step7 step8 Purify (Chromatography) step7->step8 end_product Final N4-Alkylated Product step8->end_product G Pd0 Pd(0)L₂ (Active Catalyst) Complex1 L₂Pd(Ar)(X) Pd0->Complex1 + Ar-X OA OA Oxidative Addition Complex2 [L₂Pd(Ar)(HNR₂)]⁺X⁻ Complex1->Complex2 + HNR₂ Assoc Assoc Amine Coordination Complex3 L₂Pd(Ar)(NR₂) Complex2->Complex3 + Base Deprot Deprot Deprotonation (Base) Complex3->Pd0 + Ar-NR₂ RE RE Reductive Elimination ArX Ar-X HNR2 Piperazine (HNR₂) Product Ar-NR₂

Sources

Technical Notes & Optimization

Troubleshooting

improving low yield in (2S,5R)-1,2,5-Trimethylpiperazine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of chiral piperazine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of chiral piperazine derivatives.

The synthesis of (2S,5R)-1,2,5-Trimethylpiperazine —a critical chiral building block for complex alkaloids like nigragillin and various δ-opioid receptor ligands [1] [3]—presents unique chemoselective and physical chemistry challenges. Because the starting material, (2S,5R)-2,5-dimethylpiperazine, possesses two chemically equivalent nitrogen atoms, regioselectivity is not the issue; mono-methylation at either nitrogen yields the same product. The true bottlenecks are over-alkylation (bis-methylation) and product loss during aqueous workup due to the molecule's extreme hydrophilicity.

Below is our comprehensive troubleshooting guide and validated methodology to help you establish a self-validating, high-yield synthetic system.

I. Synthesis Workflow & Critical Intervention Points

Pathway A Chiral Precursors (e.g., L-Alanine derived) B (2S,5R)-2,5- Dimethylpiperazine A->B Cyclization & Reduction C Controlled N-Methylation B->C HCHO (1.0 eq) Reductant D (2S,5R)-1,2,5- Trimethylpiperazine C->D pH > 12 Workup Continuous Ext.

Caption: Synthetic pathway for (2S,5R)-1,2,5-Trimethylpiperazine highlighting critical intervention points.

II. Frequently Asked Questions (Troubleshooting Guide)

Q1: My overall yield is capped at <50% during the resolution of racemic 2,5-dimethylpiperazine. How can I improve this? The Causality: If you are synthesizing the precursor via the classical resolution of racemic trans-2,5-dimethylpiperazine using chiral acids (e.g., tartaric acid), you are mathematically limited to a 50% theoretical yield because the unwanted enantiomer is discarded. The Solution: Implement an enantioconvergent synthesis workflow. The unwanted enantiomer can be isolated from the mother liquor and subjected to controlled epimerization/inversion conditions to recycle it back into the desired (2S,5R) configuration. This technique can push laboratory-scale yields well beyond the 50% threshold [1].

Q2: During the N-methylation step, I am seeing significant amounts of 1,2,4,5-tetramethylpiperazine. How do I control mono-methylation? The Causality: The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is a classic method for N-methylation[2]. However, because the N1 and N4 positions in 2,5-dimethylpiperazine are chemically equivalent and have identical steric environments (each adjacent to one methyl group), the second methylation occurs rapidly if excess formaldehyde is present or if the temperature exceeds 60°C. The Solution: Shift from a standard Eschweiler-Clarke to a mild reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃). By strictly limiting the formaldehyde to 1.00 - 1.05 equivalents and maintaining the reaction at 20°C, the kinetic barrier prevents the second alkylation, preserving the secondary amine at N4.

Q3: HPLC shows 90%+ conversion, but my isolated yield after workup is only 30%. Where is my product going? The Causality: Low-molecular-weight piperazines are highly basic and infinitely soluble in water. They readily form hydrates. Standard liquid-liquid extraction with ethyl acetate or dichloromethane (DCM) will leave the majority of the product in the aqueous phase. The Solution: You must completely suppress the ionization of the piperazine and alter the partition coefficient. Saturate the aqueous layer with solid NaCl (salting out), adjust the pH to strictly >12 using 50% NaOH, and extract with a mixed solvent system (e.g., 9:1 DCM:Isopropanol) or utilize a continuous liquid-liquid extractor for 24 hours.

III. Quantitative Data: N-Methylation Optimization

To highlight the impact of reaction conditions on chemoselectivity, review the comparative data below summarizing different methylation strategies for 2,5-dimethylpiperazine:

Synthesis MethodReagents & StoichiometryTemp (°C)Target Yield (%)Bis-alkylated Impurity (%)
Standard Eschweiler-ClarkeHCHO (2.5 eq), HCOOH (excess)80 - 100°C25%> 65%
Controlled Eschweiler-ClarkeHCHO (1.05 eq), HCOOH (excess)40 - 50°C55%20%
Reductive Amination (Optimized) HCHO (1.00 eq), NaBH(OAc)₃ (1.5 eq) 20°C 88% < 5%

IV. Validated Protocol: Highly Selective Mono-Methylation

This self-validating protocol utilizes reductive amination to maximize the yield of (2S,5R)-1,2,5-Trimethylpiperazine while preventing bis-alkylation.

Step 1: Reaction Setup & Imine Formation

  • Charge a dry, argon-flushed round-bottom flask with (2S,5R)-2,5-dimethylpiperazine (10.0 mmol) and anhydrous Dichloromethane (DCM) (40 mL).

  • Cool the solution to 0°C using an ice bath.

  • Add an aqueous solution of Formaldehyde (37% w/w, 10.0 mmol, strictly 1.00 eq) dropwise over 15 minutes.

  • Self-Validation Check: Stir for 30 minutes at 0°C. A sample analyzed by GC-MS should show the formation of the intermediate iminium ion/aminal, with no starting material remaining.

Step 2: Reduction 5. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (15.0 mmol, 1.5 eq) portion-wise over 20 minutes to manage the mild exotherm. 6. Remove the ice bath and allow the reaction to stir at 20°C (room temperature) for 4 hours.

Step 3: Optimized Aqueous Workup (Critical for Yield) 7. Quench the reaction by slowly adding 1N NaOH (20 mL) until gas evolution ceases. 8. Transfer to a separatory funnel. Add solid NaCl to the aqueous layer until fully saturated. 9. Adjust the aqueous layer to pH > 12 using 50% aqueous NaOH. Self-Validation Check: Spot the aqueous layer on pH paper; it must be dark purple. If the pH is <12, the piperazine remains protonated and will not partition into the organic phase. 10. Extract the aqueous layer with a 9:1 mixture of DCM:Isopropanol (4 x 30 mL). 11. Combine the organic layers, dry over anhydrous K₂CO₃ (do not use MgSO₄ or Na₂SO₄ as they can trap basic amines), filter, and concentrate under reduced pressure to yield the crude (2S,5R)-1,2,5-Trimethylpiperazine.

V. Troubleshooting Diagnostic Logic

Use the following decision tree to rapidly diagnose and resolve yield drops in your workflow:

Troubleshooting Start Issue: Low Yield Isolated Step1 Analyze Crude by HPLC/GC Start->Step1 LowConv Low Conversion (< 70%) Step1->LowConv OverAlk Over-alkylation (Tetramethylpiperazine) Step1->OverAlk LostProd High Conversion, Low Recovery Step1->LostProd Fix1 Increase Reaction Temp or Reductant Eq. LowConv->Fix1 Fix2 Strict 1.00 eq HCHO, Temp < 25°C OverAlk->Fix2 Fix3 Saturate Aq. with NaCl, Extract with DCM/IPA LostProd->Fix3

Caption: Diagnostic logic tree for isolating and resolving yield bottlenecks in piperazine synthesis.

References

  • Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. The Journal of Organic Chemistry. URL:[Link]

  • rel-(+)-(2E,4E)-1-((2R,5S)-2,4,5-Trimethyl-1-piperazinyl)-2,4-hexadien-1-one (Nigragillin). PubChem. URL:[Link]

Optimization

challenges in the purification of chiral piperazine derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the persistent challenges in isolating enantiopure piperazine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the persistent challenges in isolating enantiopure piperazine derivatives. Piperazines are ubiquitous in active pharmaceutical ingredients (APIs), but their basic nitrogen atoms and conformational flexibility make enantiomeric separation notoriously difficult.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting for both chromatographic and classical resolution workflows.

Section 1: Chromatographic Separation (SFC & HPLC)

Q1: I am experiencing severe peak tailing when separating racemic piperazine derivatives on a polysaccharide-based Chiral Stationary Phase (CSP). How do I resolve this? A: Peak tailing in piperazine chromatography is fundamentally a surface-chemistry issue. The secondary or tertiary amines in the piperazine ring (pKa ~9.8) interact strongly with1 (pKa ~4.5) on the silica support of the CSP[1]. This creates a secondary ion-exchange retention mechanism alongside the primary chiral recognition interactions (hydrogen bonding, dipole-dipole, π-π).

Troubleshooting Step: You must competitively inhibit this secondary interaction. For High-Performance Liquid Chromatography (HPLC), introduce a basic additive such as 0.1% - 0.5% diethylamine (DEA), triethylamine (TEA), or ethanolamine to the mobile phase[1]. For Supercritical Fluid Chromatography (SFC), 2 or isopropylamine is highly effective for basic piperazines[2].

Q2: Why should I consider Supercritical Fluid Chromatography (SFC) over traditional HPLC for preparative chiral piperazine purification? A: SFC has become the gold standard for basic chiral amines. The supercritical CO₂ mobile phase has higher diffusivity and lower viscosity than liquid solvents, allowing for 3 without a proportional pressure drop[3]. Furthermore, the non-polar nature of CO₂, when combined with polar alcoholic modifiers and basic additives, provides orthogonal selectivity that often resolves piperazine enantiomers that co-elute in standard HPLC[4].

Data Presentation: SFC vs. HPLC Performance Metrics

ParameterPreparative HPLC (Normal Phase)Preparative SFCCausality / Advantage
Mobile Phase Hexane / IPA / 0.1% DEACO₂ / MeOH / 0.5% DEASFC reduces organic solvent consumption by up to 80%.
Flow Rate 15 - 20 mL/min50 - 70 mL/minLower viscosity of supercritical CO₂ enables higher linear velocities.
Cycle Time 25 - 40 minutes5 - 10 minutesHigher diffusivity in SFC accelerates mass transfer.
Post-Purification High energy required for evaporationDepressurization removes CO₂ instantlySFC yields concentrated product in the co-solvent, preventing thermal degradation.

Protocol 1: Step-by-Step SFC Method Development for Basic Piperazines This self-validating protocol ensures that if resolution fails, the variable is isolated systematically.

  • Column Screening: Plumb 4-6 polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(4-methylbenzoate)) into the SFC switching valve.

  • Co-solvent Selection: Run a generic gradient (5% to 50% Modifier over 5 mins) using Methanol containing 0.2% v/v Diethylamine (DEA) at 3 mL/min, 40°C, and 120 bar backpressure. Methanol is the strongest hydrogen-bond donor among SFC co-solvents, which helps disrupt non-specific piperazine-CSP interactions.

  • Isocratic Optimization: Identify the column showing partial resolution. Convert the elution composition at the peak apex to an isocratic method.

  • Additive Tuning: If tailing persists (Asymmetry factor > 1.5), increase DEA to 0.5% or switch to a more sterically hindered base like isopropylamine to better mask silanols without displacing the analyte from chiral recognition sites[2].

  • Validation: Inject a blank to ensure no carryover, followed by a standard to verify baseline resolution (Rs > 1.5).

SFC_Logic Start Start: Racemic Piperazine Screening Screen Chiral Stationary Phases (Amylose/Cellulose) Start->Screening Modifier Select Co-solvent (MeOH, EtOH, IPA) Screening->Modifier Tailing Peak Tailing Observed? Modifier->Tailing Additive Add Basic Modifier (0.1-0.5% DEA/TEA/NH3) Tailing->Additive Yes Optimize Optimize Temp & Pressure (e.g., 40°C, 120 bar) Tailing->Optimize No Additive->Optimize ScaleUp Preparative SFC Scale-up Optimize->ScaleUp

Logic flowchart for SFC method development of basic chiral piperazines.

Section 2: Classical Resolution via Diastereomeric Salt Crystallization

Q3: I am scaling up the production of a chiral piperazine derivative and want to avoid chromatography. Which chiral resolving agents are most effective? A: For basic amines like piperazines, chiral acids are required. The most universally successful resolving agents are 5 (e.g., dibenzoyl-L-tartaric acid), as well as camphorsulfonic acid (CSA) and mandelic acid[5]. The rigid, sterically demanding nature of dibenzoyl-tartaric acid often provides the necessary lattice energy differential to selectively crystallize one diastereomer over the other.

Q4: My diastereomeric salt crystallization yielded an oil instead of crystals. What is the mechanistic cause and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its melting point or when the supersaturation level is too high, preventing the nucleation of an ordered crystal lattice[1]. For piperazine salts, this is often caused by a solvent system that is too non-polar or by cooling the mixture too rapidly. Troubleshooting Step: Redissolve the oil by adding a small volume of a polar protic solvent (like ethanol or methanol) and heating. Cool the solution at a strictly controlled rate (e.g., 0.1°C/min). Crucially,5 just below the saturation temperature to bypass the nucleation energy barrier and force crystalline growth[5].

Protocol 2: Step-by-Step Diastereomeric Salt Resolution & Free-Basing

  • Salt Formation: Dissolve the racemic piperazine derivative (1.0 eq) in a polar solvent (e.g., Ethanol) and heat to 60°C. In a separate flask, dissolve the chiral resolving agent (e.g., (1R)-(-)-10-Camphorsulfonic acid, 0.5 - 1.0 eq) in the same solvent.

  • Controlled Addition: Add the acid solution dropwise to the piperazine solution to prevent local supersaturation.

  • Crystallization: Cool the mixture slowly to room temperature over 4 hours. If available, add 1% w/w seed crystals at 40°C. Allow the mixture to stir overnight.

  • Isolation: Filter the precipitated diastereomeric salt and wash with ice-cold solvent to remove the mother liquor containing the opposite enantiomer.

  • Purity Check: Analyze a small aliquot by chiral HPLC. If the enantiomeric excess (ee) is < 98%, perform a recrystallization from the same solvent system[5].

  • Free-Basing (Self-Validating Step): Suspend the enantiopure salt in water and add 1M NaOH until the pH reaches 10-11 (ensuring complete deprotonation of the piperazine, pKa ~9.8). Extract with Ethyl Acetate (3x). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum to yield the pure chiral piperazine free base[5].

Salt_Resolution Racemate Racemic Piperazine Base Acid Add Chiral Resolving Agent (e.g., L-Tartaric Acid) Racemate->Acid Heat Dissolve in Hot Solvent (EtOH/H2O) Acid->Heat Cool Controlled Cooling & Seeding Heat->Cool Filter Filter Diastereomeric Salt Cool->Filter Check Check ee% (Chiral HPLC) Filter->Check Recryst Recrystallize Check->Recryst ee < 98% FreeBase Basify & Extract (Enantiopure Piperazine) Check->FreeBase ee > 98% Recryst->Cool

Workflow for diastereomeric salt crystallization and free-basing.

References

  • Technical Support Center: Scaling Up Enantiomerically Pure 1-(Piperazin-2-yl)ethanol Production, Benchchem,
  • Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol, Benchchem,
  • Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction, ACS Public
  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects, MDPI,
  • US10696668B2 - Acid addition salts of piperazine derivatives, Google P
  • Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis, ResearchG

Sources

Troubleshooting

Technical Support Center: Isolation and Purification of (2S,5R)-1,2,5-Trimethylpiperazine

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis and puri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis and purification of chiral piperazine derivatives.

Synthesizing (2S,5R)-1,2,5-trimethylpiperazine via the mono-methylation of (2S,5R)-2,5-dimethylpiperazine is notoriously difficult due to the "Methylation Paradox"[1]. The inductive electron-donating effect of the first methyl group can inadvertently increase the nucleophilicity of the remaining secondary amine, leading to over-alkylation[1]. Furthermore, harsh basic conditions during synthesis can lead to stereochemical erosion, necessitating rigorous downstream purification[2].

Below, you will find field-proven causality analyses, troubleshooting FAQs, and self-validating protocols to ensure high-purity yields.

Reaction Pathway & Mechanistic Causality

Understanding the kinetic pathway is critical for controlling the impurity profile. The diagram below illustrates the primary reaction flow and the divergence into unwanted side products.

G SM (2S,5R)-2,5- Dimethylpiperazine (Starting Material) Prod (2S,5R)-1,2,5- Trimethylpiperazine (Target Product) SM->Prod Mono-methylation (1.0 eq. MeI, 0°C) Imp 1,2,4,5- Tetramethylpiperazine (Over-methylated Impurity) Prod->Imp Over-methylation (Excess MeI / High Temp)

Fig 1: Kinetic pathway of 2,5-dimethylpiperazine methylation showing target and over-alkylated side products.

Troubleshooting FAQs

Q1: I am seeing a high percentage of 1,2,4,5-tetramethylpiperazine in my crude LC-MS. How do I suppress over-methylation? Causality & Solution: Over-methylation occurs because the mono-alkylated product is still highly nucleophilic. To suppress this, you must control the stoichiometry strictly (0.95 to 1.0 equivalents of the methylating agent) and rely on high-dilution conditions. Slowly add the methylating agent (e.g., methyl iodide or formaldehyde/formic acid for Eschweiler-Clarke) via a syringe pump at 0°C to ensure the local concentration of the electrophile remains low.

Q2: My fractional distillation is failing to separate unreacted starting material from the product. What are the alternatives? Causality & Solution: (2S,5R)-2,5-dimethylpiperazine and (2S,5R)-1,2,5-trimethylpiperazine have relatively close boiling points, making standard short-path distillation inefficient[3]. If a high-efficiency fractionating column (e.g., Vigreux or spinning band) is unavailable, pivot to chemical separation. You can selectively protect the unreacted secondary amine of the starting material using ethyl chlorocarbonate or Boc-anhydride, which drastically shifts its boiling point and polarity, allowing for easy separation via silica gel chromatography or distillation[3].

Q3: Chiral HPLC indicates that my product has a low enantiomeric/diastereomeric excess (ee/de). How do I remove the wrong stereoisomers? Causality & Solution: Stereochemical erosion often occurs if the reaction is heated excessively in the presence of strong bases, causing epimerization at the chiral centers. To resolve this, perform a diastereomeric salt resolution using a chiral acid, such as (L)-tartaric acid[2]. The (L)-tartrate salt of the desired (2S,5R) enantiomer will exhibit differential solubility in aqueous ethanol compared to its stereoisomers, allowing it to be selectively crystallized[2]. For highly stubborn mixtures, preparative chiral HPLC (e.g., Chiralpak IC columns) using a heptane/ethanol mobile phase is the gold standard[4].

Quantitative Data & Impurity Profiling

Use the following physicochemical parameters to design your extraction and chromatographic workflows.

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)pKa (Approximate)Primary Removal Strategy
(2S,5R)-2,5-Dimethylpiperazine (SM)114.19~162 °C9.66[1]Selective Boc-protection / Distillation
(2S,5R)-1,2,5-Trimethylpiperazine (Target)128.22~157 °C[5]~9.2N/A (Target)
1,2,4,5-Tetramethylpiperazine (Impurity)142.25~175 °C~8.8Fractional Distillation[3]
Diastereomeric Piperazines (Impurity)128.22~157 °C~9.2Chiral Resolution (L-Tartaric Acid)[2]

Validated Experimental Protocols

The following self-validating protocols are designed to isolate the target compound while systematically eliminating the side products discussed above.

Protocol A: Selective Mono-Methylation & Distillation

Objective: Maximize mono-alkylation and remove over-methylated side products.

  • Preparation: Dissolve 1.0 equivalent of (2S,5R)-2,5-dimethylpiperazine in anhydrous THF under an inert nitrogen atmosphere. Cool the reaction vessel to 0°C using an ice bath.

  • Reagent Addition: Add 1.0 equivalent of Diisopropylethylamine (DIPEA). Using a syringe pump, add 0.95 equivalents of Methyl Iodide (MeI) dropwise over 2 hours to maintain a low local electrophile concentration.

  • Reaction Monitoring: Stir for an additional 4 hours at room temperature. Validate completion via LC-MS.

  • Quench & Extraction: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer 3x with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Fractional Distillation: Transfer the crude yellow oil to a fractional distillation apparatus under reduced pressure (e.g., 1.5 - 7 mm Hg)[3]. Collect the fraction boiling at the specific target range (adjusting for vacuum pressure) to separate the heavier 1,2,4,5-tetramethylpiperazine impurity[3].

Protocol B: Diastereomeric Salt Resolution

Objective: Purify the (2S,5R) stereoisomer from epimerized side products.

  • Salt Formation: Dissolve the distilled crude 1,2,5-trimethylpiperazine in a minimal amount of warm 80% aqueous ethanol. Add 0.5 to 1.0 molar equivalents of (L)-tartaric acid dissolved in water[2].

  • Crystallization: Heat the mixture to 70°C to ensure complete dissolution. Slowly cool the solution to room temperature, then transfer to a 4°C refrigerator for 12 hours. The less soluble diastereomeric salt will selectively precipitate[2].

  • Filtration: Collect the precipitated crystals via vacuum filtration and wash with ice-cold ethanol.

  • Free-Basing (Self-Validation): Suspend the isolated salt in deionized water and basify to pH > 10 using 2M NaOH[2]. Extract the liberated free amine into ethyl acetate, dry over Na₂SO₄, and evaporate the solvent.

  • Validation: Confirm the diastereomeric excess (de > 98%) using analytical chiral HPLC[4].

G Crude Crude Reaction Mixture (SM + Target + Impurities) Distill Fractional Distillation (Removes over-methylated species) Crude->Distill Resolve Chiral Resolution (Crystallization with L-Tartaric Acid) Distill->Resolve Pure Pure (2S,5R)-1,2,5- Trimethylpiperazine Resolve->Pure

Fig 2: Step-by-step downstream purification workflow for isolating pure (2S,5R)-1,2,5-trimethylpiperazine.

References

  • US Patent 2636032A. "N, n'-disubstituted piperazines and process of preparing same". Available at:[3]

  • DigitalCommons@TMC. "Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles". Available at:[Link][4]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Trimethylpiperazine Alkylation

Welcome to the technical support center for the N-alkylation of trimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of trimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for optimizing one of the most critical parameters in this synthesis: the reaction temperature. The inherent steric hindrance and electronic properties of trimethylpiperazine isomers present unique challenges, and precise temperature control is paramount for achieving high yields and product purity.

This resource provides a structured approach to temperature optimization through frequently asked questions for foundational knowledge and a troubleshooting guide for addressing specific experimental issues.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of temperature in the alkylation of trimethylpiperazine.

Q1: What is a safe and effective starting temperature for my alkylation reaction?

A good universal starting point is room temperature (approx. 20-25 °C).[1] The optimal temperature is highly dependent on the reactivity of the specific alkylating agent and the steric hindrance of the trimethylpiperazine isomer being used. It is always advisable to start at a lower temperature and monitor the reaction's progress using methods like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] If the reaction is sluggish or shows no conversion, the temperature can be increased incrementally (e.g., in 10-15 °C steps), allowing the reaction to stir for a set period at each new temperature while monitoring for product formation.

Q2: How does the reactivity of the alkylating agent influence the optimal temperature?

The structure of the alkylating agent is a primary determinant of the required thermal energy. More reactive electrophiles require lower temperatures to control the reaction rate and prevent side reactions.

  • Alkyl Halides: The reactivity follows the order: R-I > R-Br > R-Cl. Reactions with alkyl iodides are often exothermic and may require initial cooling (e.g., 0 °C) before being allowed to warm to room temperature. Alkyl chlorides, being less reactive, frequently require heating to achieve a reasonable reaction rate.[3][4]

  • Other Alkylating Agents: Sulfonates (e.g., tosylates, mesylates) and sulfates (e.g., dimethyl sulfate) are also highly reactive alkylating agents and typically react well at or below room temperature.[4]

Q3: What is the role of the solvent in determining the reaction temperature?

The solvent plays a crucial role in two main ways:

  • Temperature Range: The solvent's boiling point defines the maximum temperature achievable under reflux conditions.[2] Common solvents like acetonitrile, acetone, or tetrahydrofuran (THF) are suitable for a wide range of temperatures.[5][6][7]

  • Reaction Rate: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile can accelerate Sₙ2 reactions and may allow for lower reaction temperatures compared to less polar solvents.[8] However, be aware that some solvents can decompose at high temperatures or react with reagents, leading to impurities.[1]

Q4: How does steric hindrance from the methyl groups on the piperazine ring affect the required temperature?

The three methyl groups on the trimethylpiperazine ring introduce significant steric hindrance, which can slow down the rate of alkylation compared to unsubstituted piperazine.[9][10] This steric barrier means that higher temperatures may be necessary to provide sufficient energy for the reaction to proceed at a practical rate.[11][12] However, this creates a delicate balance, as higher temperatures also increase the likelihood of side reactions, such as di-alkylation or the formation of quaternary ammonium salts.[5][8] The specific isomer of trimethylpiperazine used will also play a role; for instance, 2,3,5-trimethylpiperazine will present a different steric profile than 1,2,4-trimethylpiperazine.

Q5: When should I heat the reaction to reflux, and what are the primary risks?

Heating a reaction to reflux is a common strategy to overcome high activation energy barriers, especially with unreactive alkylating agents like alkyl chlorides or sterically hindered substrates.[2]

Primary Risks of High Temperatures:

  • Reduced Selectivity: Higher temperatures can favor the formation of the thermodynamically more stable di-substituted product over the desired mono-alkylated product.[5]

  • Quaternary Salt Formation: Over-alkylation can lead to the formation of water-soluble quaternary ammonium salts, which complicates purification and lowers the yield of the desired tertiary amine.[5][8]

  • Solvent and Reagent Decomposition: As mentioned, high temperatures can cause solvents like DMF or DMSO to decompose.[1] Sensitive reagents or products may also degrade, leading to a complex mixture of byproducts.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the alkylation of trimethylpiperazine, with a focus on temperature-related causes.

Problem 1: Low or no conversion of starting material.

  • Potential Cause: The reaction temperature is too low to overcome the activation energy, especially given the steric hindrance of trimethylpiperazine.

  • Solution Workflow:

    • Confirm Reagent Activity: Ensure the alkylating agent and base are not degraded.

    • Incremental Temperature Increase: Gradually raise the temperature by 10-15 °C and monitor the reaction by TLC or LC-MS after 1-2 hours at the new temperature.

    • Solvent Change: If the reaction is still sluggish at the maximum practical temperature for the current solvent, consider switching to a higher-boiling point solvent (e.g., from THF to toluene or dioxane) to access higher temperatures.[7]

    • Base and Catalyst Check: Ensure a suitable base (e.g., K₂CO₃, DIPEA) is present in sufficient quantity to neutralize the acid byproduct.[1][5] For very challenging alkylations, catalytic methods may be necessary.[13]

Problem 2: Significant formation of di-alkylated products or quaternary ammonium salts.

  • Potential Cause: The reaction temperature is too high, promoting multiple alkylations. The newly formed mono-alkylated product is often more nucleophilic than the starting material, making it susceptible to a second alkylation, especially at elevated temperatures.[8]

  • Solutions:

    • Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable rate of conversion for the mono-alkylation.[5] This may require longer reaction times.

    • Control Reagent Addition: Add the alkylating agent slowly (dropwise) to a solution of the trimethylpiperazine at a low temperature (e.g., 0 °C or room temperature). This maintains a high ratio of the starting amine to the electrophile, statistically favoring mono-alkylation.[13][14]

    • Use a Weaker Base: A very strong base can deprotonate the mono-substituted product, increasing its nucleophilicity and promoting di-alkylation. Consider using a milder base like sodium bicarbonate.[5]

    • Employ Protecting Groups: For maximum selectivity, consider a synthetic route involving a mono-protected piperazine derivative (e.g., N-Boc-trimethylpiperazine). This is a highly effective, albeit longer, strategy.[1][6][15]

Problem 3: Reaction is too fast, exothermic, and difficult to control.

  • Potential Cause: The initial reaction temperature is too high for the highly reactive alkylating agent being used (e.g., an alkyl iodide or benzyl bromide).

  • Solutions:

    • Initial Cooling: Begin the reaction at a lower temperature, such as in an ice bath (0 °C).

    • Slow Reagent Addition: Add the alkylating agent dropwise using an addition funnel to control the reaction rate and dissipate the heat generated.

    • Dilution: Increasing the solvent volume can help to better manage the heat evolved during the reaction.

Troubleshooting Workflow Diagram

G start Analysis of Reaction Outcome low_conversion Low or No Conversion start->low_conversion TLC/LC-MS shows mostly starting material multiple_products Multiple Products (Di-alkylation, Quaternary Salts) start->multiple_products TLC/LC-MS shows multiple product spots uncontrolled Reaction Uncontrolled / Too Fast start->uncontrolled Observation of strong exotherm increase_temp Incrementally Increase Temperature (e.g., +15 °C steps) low_conversion->increase_temp Step 1 check_reagents Verify Reagent & Base Activity low_conversion->check_reagents Also consider lower_temp Lower Reaction Temperature (e.g., Start at 0 °C) multiple_products->lower_temp Primary Action use_protection Consider N-Boc Protecting Group Strategy multiple_products->use_protection For optimal selectivity uncontrolled->lower_temp slow_addition Slowly Add Alkylating Agent uncontrolled->slow_addition change_solvent Switch to Higher Boiling Solvent increase_temp->change_solvent If still no reaction at reflux lower_temp->slow_addition In conjunction

Caption: A troubleshooting workflow for common issues in trimethylpiperazine alkylation.

Temperature vs. Product Selectivity

The relationship between temperature and the distribution of products is a critical concept. Lower temperatures favor kinetic control, often leading to the desired mono-alkylated product. Higher temperatures provide the energy to overcome larger activation barriers, which can lead to thermodynamically favored but undesired side products.

G cluster_temp Reaction Temperature cluster_products Dominant Reaction Products LowTemp Low Temp (e.g., 0-25 °C) Mono Mono-Alkylation Favored Kinetically LowTemp->Mono High Selectivity MidTemp Moderate Temp (e.g., 25-80 °C) MidTemp->Mono Good Rate & Selectivity Di Di-Alkylation Thermodynamically Favored MidTemp->Di Increased Formation HighTemp HighTemp HighTemp->Di Often Major Product Side Side Reactions Quaternization, Decomposition HighTemp->Side Significant Risk

Caption: The effect of temperature on product distribution in piperazine alkylation.

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization of Trimethylpiperazine Alkylation

This protocol outlines a systematic approach to finding the optimal temperature for your specific reactants.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trimethylpiperazine (1.0 equivalent) and a suitable solvent (e.g., acetonitrile, ~0.1-0.2 M concentration).

  • Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) or N,N-Diisopropylethylamine (DIPEA, 1.5 equivalents).[1][5]

  • Initial Temperature: Place the flask in a water bath at room temperature (~20-25 °C).

  • Reagent Addition: Slowly add the alkylating agent (1.0-1.2 equivalents) to the stirring mixture.

  • Monitoring: After 1 hour, take a small aliquot of the reaction mixture and analyze it by TLC or LC-MS to assess the conversion (see Protocol 2).

  • Temperature Increase (If Necessary): If little to no product has formed, increase the temperature of the heating bath (e.g., oil bath) to 40 °C.

  • Iterative Monitoring: Continue to stir for another 1-2 hours, then re-analyze the reaction progress.

  • Further Optimization: Repeat step 7, increasing the temperature in 15-20 °C increments until a satisfactory reaction rate is achieved or byproducts begin to form. The optimal temperature is the one that provides the best balance of reaction rate and selectivity.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts and concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods such as column chromatography or distillation.[1][5]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Sample Preparation: Using a capillary tube, spot a small amount of the reaction mixture onto a silica gel TLC plate. Also spot the starting trimethylpiperazine and, if available, the alkylating agent as references.

  • Elution: Develop the plate in a chamber with a suitable mobile phase (e.g., a mixture of dichloromethane/methanol or ethyl acetate/hexanes). A common starting point is 10% methanol in dichloromethane.[5]

  • Visualization: After development, dry the plate and visualize the spots. Since amines can be difficult to see under UV light, staining is recommended. A potassium permanganate (KMnO₄) stain or a ninhydrin stain is effective for visualizing amine-containing compounds.[1]

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. The relative intensity of the spots gives a qualitative measure of the reaction's conversion. Multiple new spots may indicate the formation of byproducts.

References
  • Benchchem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
  • Benchchem. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. Benchchem.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis. Benchchem.
  • Benchchem. (2025).
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Smolecule. (2026). Troubleshooting Low Yield in Piperazine Chemistry. Smolecule.
  • Benchchem. (2025). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. Benchchem.
  • Gan, L. H., Deen, G. R., Gan, Y. Y., & Chew, C. H. (1996). Synthesis and Properties of Piperazine Derivatives and Their Quaternary Ammonium Amphiphilic Salts. Journal of Colloid and Interface Science, 183(2), 329-338.
  • Unknown Author. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Unknown Source.
  • Various Authors. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI.
  • Benchchem. (2025).
  • Unknown Author. (n.d.). Optimizing reaction conditions of N-alkylation reaction.
  • Benchchem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. Benchchem.
  • Unknown Author. (n.d.). Process for the N-monoalkylation of piperazine.
  • Various Authors. (2021).
  • Bouvier, B. (2015).
  • Various Authors. (n.d.). Alkylating Anticancer Drugs.
  • Various Authors. (2019).
  • Various Authors. (2021).
  • Various Authors. (n.d.). Effect of the temperature on the process for piperazine and...
  • Various Authors. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC.
  • Various Authors. (n.d.). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Wikipedia. (n.d.).
  • Pharmacy 180. (n.d.). Alkylating agents - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180.
  • Drugs.com. (n.d.).

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Troubleshooting

Technical Support Center: Piperazine Derivative Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the bottlenecks of heterocyclic chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the bottlenecks of heterocyclic chemistry. The piperazine scaffold is a privileged pharmacophore, but its unique reactivity profile—specifically the comparable nucleophilicity of its two nitrogen atoms, its propensity to poison transition-metal catalysts, and its notoriously difficult purification profile—demands a mechanistic approach to troubleshooting.

This guide moves beyond basic protocols to address the causality behind experimental failures. By understanding the physical and electronic nature of your intermediates, you can build self-validating workflows that save time and preserve precious starting materials.

Section 1: The Bis-Alkylation Dilemma in N-Alkylation

FAQ: Why am I consistently getting an intractable mixture of mono- and bis-alkylated piperazine, even when I strictly use 1.0 equivalent of my electrophile?

Causality & Expert Insight: The intrinsic challenge arises from the comparable nucleophilicity of the two secondary nitrogen atoms in the piperazine ring[1]. Once the first alkylation occurs, the resulting tertiary amine often alters the solubility of the intermediate or slightly increases the electron density of the ring, making the second nitrogen highly reactive[1]. Simply controlling stoichiometry at a 1:1 ratio is statistically flawed because the rate of the second alkylation ( k2​ ) often competes with or exceeds the first ( k1​ ).

Troubleshooting Solutions:

  • Stoichiometric Flooding: Use a massive excess of piperazine (5-10 equivalents). This statistically favors the electrophile encountering an unsubstituted piperazine molecule rather than a mono-substituted one[2].

  • Protecting-Group Strategy: Deactivate one nitrogen using a bulky, electron-withdrawing group like tert-butoxycarbonyl (Boc). This completely shuts down the second nitrogen's reactivity[1].

  • Reductive Amination: Instead of using highly reactive alkyl halides, react piperazine with an aldehyde. The stepwise formation of a carbinolamine intermediate, followed by dehydration to an iminium ion, is highly controlled and naturally limits over-alkylation[1][3].

Quantitative Data Summary: Selectivity Optimization
StrategyReagents / ConditionsTypical Mono-SelectivityKey AdvantagePrimary Drawback
Stoichiometric Flooding 10 eq Piperazine, 1 eq R-X85 - 95%No deprotection steps requiredDifficult purification of excess amine
Mono-Boc Protection 1 eq Boc₂O, 0 °C>98%Absolute regiocontrolAdds two synthetic steps (protection/deprotection)
Reductive Amination 1 eq Aldehyde, NaBH(OAc)₃90 - 95%Mild conditions, high yieldLimited to available aldehyde precursors
Experimental Protocol: Self-Validating Mono-Boc Protection

This protocol utilizes phase-partitioning as a self-validating step to ensure purity without chromatography.

  • Preparation: Dissolve piperazine (2.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C. Causality: Low temperatures suppress the kinetic over-reaction of the highly reactive amine.

  • Controlled Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM. Add this dropwise over 1 hour via an addition funnel[2]. Causality: Slow addition ensures the local concentration of Boc₂O remains extremely low, preventing bis-reaction.

  • Reaction: Stir for 12 hours, allowing the mixture to warm to room temperature.

  • Self-Validating Workup: Wash the organic layer with deionized water (3x). Validation Check: Unreacted piperazine is highly water-soluble and will partition entirely into the aqueous layer. The mono-Boc product is sufficiently lipophilic to remain in the DCM. If your DCM layer contains bis-Boc product, it will lack the basic NH stretch in an IR spot-check.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure mono-Boc piperazine.

Section 2: Buchwald-Hartwig N-Arylation Failures

FAQ: My Pd-catalyzed cross-coupling with an aryl chloride is yielding <20% product and forming a black precipitate. How do I fix this?

Causality & Expert Insight: The black precipitate is "palladium black" (inactive, agglomerated Pd(0)), which indicates rapid catalyst deactivation[2]. Piperazine is a strong chelator; if your phosphine ligand is not sterically demanding enough, the piperazine nitrogens will displace the ligand, poisoning the palladium center. Furthermore, aryl chlorides undergo notoriously sluggish oxidative addition, giving the catalyst more time to degrade.

Troubleshooting Solutions:

  • Ligand Selection: Switch from basic phosphines to sterically demanding biaryl phosphines like RuPhos or BINAP. These bulky ligands accelerate reductive elimination and physically shield the palladium center from piperazine chelation[1][4].

  • Base Optimization: Weak bases (like K₂CO₃) often fail to deprotonate the amine fast enough in the catalytic cycle. Switch to strong bases like Sodium tert-butoxide (NaOtBu) or LiHMDS[1][3].

  • Aerobic/Solvent-Free Conditions: If standard conditions fail, consider running the reaction neat (using piperazine as the solvent). Recent advancements demonstrate that 10-minute, eco-friendly reactions can be achieved this way, rapidly pushing the kinetics before catalyst degradation occurs[5].

BHTroubleshooting Start Low Yield in Buchwald-Hartwig Check Observe Reaction Mixture Start->Check Black Black Pd(0) Precipitate? Check->Black Ligand Switch to RuPhos/BINAP or Increase Ligand Ratio Black->Ligand Yes Incomplete Incomplete Conversion? Black->Incomplete No Base Switch to Stronger Base (e.g., NaOtBu, LiHMDS) Incomplete->Base Yes

Caption: Diagnostic workflow for troubleshooting low yields in Pd-catalyzed piperazine N-arylation.

Experimental Protocol: Optimized Buchwald-Hartwig Amination
  • Setup: In an oven-dried Schlenk flask, combine the aryl chloride (1.0 eq), piperazine derivative (1.2 eq), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 eq)[1][4].

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times. Causality: While some specialized protocols tolerate air[5], rigorous exclusion of O₂ prevents the oxidative degradation of the electron-rich RuPhos ligand.

  • Solvent: Add anhydrous toluene or dioxane to achieve a 0.2 M concentration.

  • Heating: Heat the mixture to 80-100 °C for 12-24 hours. Monitor progress via LC-MS.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium residues before proceeding to chromatography.

Section 3: The Polarity Trap - Purification & Isolation

FAQ: My piperazine derivative streaks terribly on silica gel, and I cannot separate it from the starting materials. What is the best purification method?

Causality & Expert Insight: Piperazines are highly basic (pKa ~9.8) and highly polar. They interact strongly with the acidic silanol groups on standard bare silica gel, causing severe tailing, streaking, and irreversible adsorption.

Troubleshooting Solutions:

  • Basic Alumina Chromatography: Swap standard silica for basic alumina. This neutralizes the acid-base interaction that causes streaking. Elute with highly polar mixtures like CH₂Cl₂/MeOH/NH₄OH (e.g., 89:10:1)[6].

  • Catch-and-Release (Solid Phase Extraction): Use Strong Cation Exchange (SCX) cartridges. The basic piperazine binds ionically to the sulfonic acid stationary phase. Neutral and acidic impurities are washed away, and the pure piperazine is "released" using an ammonia/methanol solution[7][8].

CatchRelease Crude Crude Piperazine Mixture Load Load onto SCX Cartridge Crude->Load Wash Wash with MeOH (Removes Neutrals) Load->Wash Elute Elute with NH3/MeOH (Releases Product) Wash->Elute Pure Concentrate to Pure Product Elute->Pure

Caption: Catch-and-release solid-phase extraction workflow for basic piperazine derivatives.

Experimental Protocol: Catch-and-Release Purification
  • Conditioning: Pre-condition an SCX (propylsulfonic acid) cartridge with 1 column volume (CV) of methanol[7].

  • Loading: Dissolve the crude reaction mixture in a minimum amount of methanol or DCM and load it onto the cartridge. Causality: The basic piperazine nitrogen protonates and binds ionically to the sulfonic acid stationary phase.

  • Washing: Wash the cartridge with 2-3 CVs of methanol. Discard the wash. Validation Check: This wash contains unreacted electrophiles, neutral byproducts, and catalyst ligands. TLC of this fraction should show no UV-active spots that stain with ninhydrin.

  • Elution: Elute the target piperazine derivative using 2 CVs of 2M NH₃ in methanol. Causality: The ammonia deprotonates the piperazine, breaking the ionic bond and allowing it to elute freely.

  • Isolation: Concentrate the eluent under reduced pressure to yield the highly pure free-base piperazine.

References

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry | Source: nih.gov | URL: 1

  • Title: Technical Support Center: Optimizing Piperazine Synthesis | Source: benchchem.com | URL: 2

  • Title: SOLUTIONS FOR CHROMATOGRAPHY, SYNTHESIS & PURIFICATION | Source: velocityscientific.com.au | URL: 7

  • Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions | Source: nih.gov | URL: 5

  • Title: Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst | Source: gyanvihar.org | URL: 4

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | Source: mdpi.com | URL: 3

  • Title: Semisynthesis of Bersavine and Berbamine Derivatives that Target the CaMKIIγ:cMyc Axis for Lymphoma Therapy | Source: rsc.org | URL: 6

  • Title: SOLUTIONS FOR SCAVENGING OF METAL AND ORGANIC IMPURITIES | Source: fujifilm.com | URL: 8

Sources

Optimization

catalyst selection for efficient synthesis of substituted piperazines

Welcome to the Catalysis & Synthesis Technical Support Center . This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for the efficient synthesis of substituted piperazines—a privil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis & Synthesis Technical Support Center . This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for the efficient synthesis of substituted piperazines—a privileged scaffold in medicinal chemistry and drug development.

Below, you will find our diagnostic workflow and modular Q&A guides addressing the most common failure points in piperazine synthesis.

CatalystSelection Start Target: Substituted Piperazine Q1 Starting Materials? Start->Q1 Path1 Aryl Halide + Piperazine Q1->Path1 Path2 Diols + Primary Amines Q1->Path2 Path3 Propargyl Carbonates + Diamines Q1->Path3 Cat1 Buchwald-Hartwig (Pd G3/G4, RuPhos) Path1->Cat1 C-N Coupling Cat2 Borrowing Hydrogen (Ru or Ir complexes) Path2->Cat2 Atom-Economic Cat3 Decarboxylative Cyclization (Pd Catalysts) Path3->Cat3 Stereoselective

Decision tree for selecting piperazine synthesis catalysts based on starting materials.

Module 1: Buchwald-Hartwig Amination (C-N Bond Formation)

Q: I am trying to synthesize a mono-N-arylpiperazine from an aryl chloride and unprotected piperazine, but I am predominantly getting the bis-arylated byproduct. How do I shift the selectivity?

A: Unprotected piperazine possesses two secondary amines with identical nucleophilicity. Once the first arylation occurs, the resulting mono-arylpiperazine can sometimes become more soluble or electronically activated, leading to rapid bis-arylation.

The Mechanistic Solution: You must exert strict steric control over the catalytic cycle. We recommend using a bulky, electron-rich biarylphosphine ligand like RuPhos paired with a Pd G3 or G4 precatalyst. The electron richness of RuPhos accelerates the oxidative addition into the stubborn aryl chloride bond. More importantly, the extreme steric bulk of the ligand enforces a low coordination number on the palladium center, which dramatically accelerates the rate-limiting reductive elimination step. This rapidly ejects the mono-arylated piperazine from the metal center before the second amine can coordinate1[1]. Additionally, running the reaction neat in an excess of piperazine statistically suppresses the secondary coupling.

Protocol 1: Highly Selective Aerobic Buchwald-Hartwig Amination

This protocol is designed as a self-validating system to ensure mono-arylation.

  • Preparation: In a reaction vial, combine the aryl chloride (1.0 equiv), solid piperazine (5.0 equiv), and NaOtBu (1.2 equiv).

  • Catalyst Addition: Add RuPhos Pd G3 precatalyst (1–2 mol%). Causality Note: The G3 precatalyst ensures rapid generation of the active L-Pd(0) species without requiring high temperatures to break down standard Pd(II) dimers.

  • Reaction: Heat the mixture to 100 °C for 10–30 minutes under vigorous stirring. If the piperazine melts, the reaction can be run solvent-free; otherwise, add a minimal amount of anhydrous 1,4-dioxane.

  • Validation Checkpoint: Before quenching, pull a 10 µL aliquot, dilute in MeCN, and run a rapid LC-MS. The presence of a single peak corresponding to the [M+H]+ of the mono-arylpiperazine validates the ligand's steric control. If a [M+2Ar]+ peak appears, the piperazine stoichiometry was too low or the stirring was inadequate, causing localized concentration gradients.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water to remove the excess unreacted piperazine.

Module 2: Borrowing Hydrogen (BH) Methodology

Q: My ruthenium-catalyzed borrowing hydrogen synthesis of piperazines from 1,5-diols and primary amines is stalling at 50% conversion. What is causing the catalyst deactivation?

A: The borrowing hydrogen process is an atom-economic marvel, but it relies on a delicate kinetic balance. The metal must dehydrogenate the alcohol to an aldehyde, wait for the amine to condense into an imine, and then re-donate the "borrowed" hydrogen to reduce the imine2[2].

Stalling usually occurs because water (the only byproduct of this reaction) accumulates and hydrolyzes the imine intermediate back to the aldehyde. While the metal is left holding the hydride ( [M−H2​] ) waiting for the imine to reform, the catalyst can undergo off-target decomposition. To fix this, you must drive the condensation step forward by adding activated 4Å molecular sieves to sequester the water. Furthermore, utilizing specific Iridium catalysts, such as [IrCl(cod)(PPh3​)] , alongside an N-oxide additive can drastically improve the catalytic lifespan and yield highly complex C-substituted piperazines3[3].

BorrowingHydrogen Alc Alcohol Substrate Ald Carbonyl Intermediate Alc->Ald Dehydrogenation [M] -> [M-H2] Imine Imine Intermediate Ald->Imine + Amine - H2O Prod Alkylated Piperazine Imine->Prod Hydrogenation [M-H2] -> [M]

Catalytic cycle of the borrowing hydrogen methodology for piperazine synthesis.

Protocol 2: Ir-Catalyzed Synthesis of C-Substituted Piperazines
  • Preparation: Charge an oven-dried Schlenk flask with [IrCl(cod)(PPh3​)] (5 mol%) and trimethylamine N-oxide (10 mol%). Causality Note: The N-oxide acts as a mild oxidant that prevents the premature formation of inactive off-cycle Ir-hydride dimers.

  • Reagent Addition: Add the imine/diol substrates (1.0 equiv) and anhydrous toluene. Add 100 mg of freshly activated 4Å molecular sieves per mmol of substrate.

  • Reaction: Stir at 80 °C for 12 hours under a strict argon atmosphere.

  • Validation Checkpoint: Monitor the reaction via GC-FID. The complete disappearance of the starting alcohol validates the dehydrogenation step. If a peak corresponding to the intermediate aldehyde plateaus, it indicates a stall in imine condensation—verify the integrity of your molecular sieves.

  • Purification: Filter through a Celite pad to remove sieves and catalyst, then purify via silica gel chromatography.

Module 3: Downstream Processing & Catalyst Scavenging

Q: After successfully synthesizing my piperazine API via Pd-catalysis, my residual palladium levels are >500 ppm. ICH Q3D guidelines require <10 ppm. Standard silica plugs are failing. Why?

A: Piperazine is a potent, bidentate nitrogen ligand. It actively competes with standard hydroxyl-terminated silica gel to coordinate and retain dissolved Pd species in the organic phase4[4]. To successfully strip the palladium from your piperazine product, you must introduce a scavenger with a binding affinity ( Ka​ ) for soft metals that is orders of magnitude higher than that of the piperazine nitrogens. Functionalized silica scavengers utilizing soft donor atoms (like Sulfur) are required.

Scavenger Selection Matrix
Scavenger TypeFunctional GroupAffinity for PdOptimal TempEquivalents Needed
SiliaMetS Thiol -SHVery High25–60 °C4–10 eq
SiliaMetS Thiourea -NH-CS-NH-High25–80 °C4–10 eq
N-acetyl-L-cysteine -SH, -COOHHigh25 °C5–15 eq
Standard Silica -OHLow (Fails)25 °C>50 eq

Implementation Tip: For optimal scavenging, add the Thiol-functionalized silica directly to your crude reaction mixture (in a solvent like EtOAc or Toluene) and stir at 40 °C for 4 hours before filtration. The thermal energy helps break the Piperazine-Pd coordination bonds, allowing the Thiol to irreversibly trap the metal.

References

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Source: PMC (nih.gov) URL:[Link]

  • Borrowing Hydrogen for Organic Synthesis Source: PMC (nih.gov) URL:[Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines Source: PMC (nih.gov) URL:[Link]

  • Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles Source: PMC (nih.gov) URL:[Link]

  • Generic Ion Chromatography–Conductivity Detection Method for Analysis of Palladium Scavengers in New Drug Substances Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Isolation of Pure (2S,5R)-1,2,5-Trimethylpiperazine

Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview and troubleshooting advice for the work-up and isolation of the specific stereoisomer (2S,5R)-1...

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview and troubleshooting advice for the work-up and isolation of the specific stereoisomer (2S,5R)-1,2,5-Trimethylpiperazine. The successful isolation of a single, pure stereoisomer from a complex reaction mixture containing diastereomers and enantiomers is a significant challenge in pharmaceutical and fine chemical synthesis. This document outlines the underlying principles, offers step-by-step protocols, and addresses common issues encountered during this multi-stage purification process.

The isolation of (2S,5R)-1,2,5-Trimethylpiperazine requires a two-stage approach: first, the separation of the cis and trans diastereomers, followed by the chiral resolution of the racemic cis mixture.

Frequently Asked Questions & Troubleshooting

Initial Work-up & Diastereomer Separation

Q1: My initial reaction work-up is messy. How can I efficiently remove inorganic salts and other polar impurities from the crude reaction mixture containing my trimethylpiperazine product?

A1: This is a classic liquid-liquid extraction problem common in the synthesis of amines.[1] The basicity of the piperazine nitrogens is the key to an effective separation.

  • Causality: (2S,5R)-1,2,5-Trimethylpiperazine is a base. By adjusting the pH of the aqueous phase, you can control whether it exists as the free base (soluble in organic solvents) or as a protonated salt (soluble in water).

  • Troubleshooting Steps:

    • Basify: After quenching the reaction, ensure the aqueous layer is basic (pH > 11) by adding a base like sodium hydroxide (NaOH).[2] This deprotonates the piperazine, making it significantly more soluble in organic solvents like ethyl acetate, dichloromethane, or chloroform.

    • Extract: Perform multiple extractions with an appropriate organic solvent to pull the amine product out of the aqueous layer.

    • Wash: Wash the combined organic layers with brine (saturated NaCl solution). This helps to remove residual water and some water-soluble impurities.

    • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q2: I've isolated the organic material, but NMR analysis shows a mixture of cis and trans diastereomers. What's the best approach to separate them?

A2: The separation of diastereomers leverages their different physical properties.[3] For substituted piperazines, flash column chromatography is typically the most effective method.

  • Causality: The cis (2S,5R and 2R,5S) and trans (2R,5R and 2S,5S) diastereomers have different three-dimensional shapes. This results in different dipole moments and abilities to interact with the stationary phase (e.g., silica gel), allowing for their separation. The trans isomer is often less polar and will elute first.

  • Troubleshooting Steps:

    • Stationary Phase: Use standard silica gel (SiO₂) for flash chromatography.

    • Solvent System (Mobile Phase): A gradient system is often most effective. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A small amount of a basic modifier, such as triethylamine (~1%), should be added to the mobile phase to prevent the amine from streaking on the acidic silica gel.

    • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) with the same solvent system to identify the fractions containing each pure diastereomer.

    • Alternative: In some cases, fractional crystallization can be used if one diastereomer is significantly more crystalline and less soluble than the other in a particular solvent.[4] However, chromatography is generally more reliable for this class of compounds.

Chiral Resolution of the cis-Diastereomer

Q3: I have the pure racemic cis-1,2,5-trimethylpiperazine. How do I proceed to isolate the desired (2S,5R) enantiomer?

A3: The separation of enantiomers requires a chiral influence. The most established and scalable method is diastereomeric salt formation followed by fractional crystallization.[5]

  • Causality: Reacting the racemic amine with a single enantiomer of a chiral acid (a "chiral resolving agent") creates a mixture of two diastereomeric salts: [(2S,5R)-amine • (chiral acid)] and [(2R,5S)-amine • (chiral acid)]. These salts, being diastereomers, have different solubilities, allowing one to be crystallized preferentially.[6]

  • General Workflow:

    • Select Resolving Agent: Common choices for resolving amines include enantiomerically pure forms of tartaric acid, mandelic acid, or their derivatives.[5][7]

    • Salt Formation: Dissolve the racemic cis-piperazine and the resolving agent (typically 0.5 to 1.0 equivalents) in a suitable solvent.[8]

    • Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out.[9]

    • Isolation: Collect the crystals by filtration.

    • Liberation of Free Amine: Dissolve the purified salt in water and add a base (e.g., NaOH) to deprotonate the amine. Extract the pure (2S,5R)-1,2,5-Trimethylpiperazine into an organic solvent.[10]

Q4: I've mixed my racemic cis-amine and chiral resolving agent, but the salt is "oiling out" instead of crystallizing. What's gone wrong?

A4: "Oiling out" is a common problem in crystallization and indicates that the salt is separating from the solution as a liquid phase rather than a solid.[9][10] This is often due to issues with supersaturation or solvent choice.

  • Causality: The concentration of the diastereomeric salt in the solution is too high for the given temperature, or the chosen solvent is not ideal for promoting crystal lattice formation.

  • Troubleshooting Steps:

    • Add More Solvent: The simplest first step is to add more of the same solvent to reduce the concentration and dissolve the oil, then attempt to re-crystallize.[6]

    • Change Solvent System: Screen a variety of solvents or solvent mixtures. The ideal solvent is one in which the salt is soluble when hot but sparingly soluble when cold.[9]

    • Slow Cooling: Cool the solution very slowly. A gradual temperature decrease allows crystals to form in an ordered manner rather than crashing out as an oil.

    • Seeding: If you have a small amount of the desired crystalline salt, add a "seed crystal" to the supersaturated solution to initiate crystallization.[6]

Q5: My crystallized salt has low diastereomeric excess (d.e.). How can I improve the purity?

A5: Low diastereomeric purity means that the undesired diastereomeric salt has co-precipitated with the desired one.

  • Causality: The solubility difference between the two diastereomeric salts in your chosen solvent system may not be large enough, or the crystallization was performed too quickly.

  • Troubleshooting Steps:

    • Recrystallization: The most effective method is to perform one or more recrystallizations of the enriched solid material. Dissolve the crystals in a minimum amount of hot solvent and cool slowly to re-form the crystals, leaving more of the undesired diastereomer in the mother liquor.

    • Optimize Solvent: A different solvent may provide a greater solubility difference between the two salts. A systematic solvent screen is often a valuable exercise.

    • Slow Down Cooling: A slower, more controlled cooling profile allows for more selective crystallization of the less soluble diastereomer.[9]

Purity Analysis

Q6: How can I accurately determine the enantiomeric excess (e.e.) of my final (2S,5R)-1,2,5-Trimethylpiperazine product?

A6: Standard chromatographic and spectroscopic methods are insufficient for distinguishing enantiomers. You must use a chiral analytical technique.

  • Causality: Enantiomers have identical physical properties in an achiral environment. Therefore, the analytical method must employ a chiral component to differentiate them.

  • Recommended Methods:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity.[11] The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times.

    • NMR Spectroscopy with a Chiral Derivatizing Agent: The amine can be reacted with a chiral agent (e.g., Mosher's acid chloride or derivatives of BINOL) to form a mixture of diastereomers.[12][13] The protons in these diastereomers are in different chemical environments and will show distinct, quantifiable signals in the ¹H or ¹⁹F NMR spectrum.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol provides a general methodology for the resolution of racemic cis-1,2,5-trimethylpiperazine using L-(-)-Dibenzoyl-tartaric acid (L-DBTA) as the resolving agent. Optimization of solvent, temperature, and stoichiometry will be required.

Materials:

  • Racemic cis-1,2,5-trimethylpiperazine

  • L-(-)-Dibenzoyl-tartaric acid (L-DBTA)

  • Methanol (or other suitable solvent)

  • 2M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Salt Formation:

    • In a flask, dissolve 1.0 equivalent of racemic cis-1,2,5-trimethylpiperazine in a minimal amount of warm methanol.

    • In a separate flask, dissolve 0.5 equivalents of L-DBTA in warm methanol. Note: Using a sub-stoichiometric amount of the resolving agent often gives higher purity in the first crop of crystals.

    • Slowly add the L-DBTA solution to the piperazine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. Cover the flask and let it stand undisturbed for 24 hours to promote the crystallization of the less soluble diastereomeric salt.

    • If no crystals form, try cooling the solution to 4 °C in a refrigerator.[9]

  • Isolation of Diastereomeric Salt:

    • Collect the resulting crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any residual mother liquor.

    • Dry the crystals. At this stage, the diastereomeric purity should be checked (e.g., by NMR or by liberating a small sample and analyzing by chiral HPLC). Recrystallize if necessary to improve purity.

  • Liberation of the Free Amine:

    • Suspend the diastereomerically pure salt in a mixture of water and ethyl acetate.

    • Add 2M NaOH solution dropwise while stirring until the aqueous layer is basic (pH > 11), which will dissociate the salt.[10]

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Final Product:

    • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the enantiomerically enriched (2S,5R)-1,2,5-Trimethylpiperazine.

    • Confirm the final enantiomeric excess using a suitable chiral analytical method.[11]

Workflow for Isolation of (2S,5R)-1,2,5-Trimethylpiperazine

G cluster_0 Initial Work-up cluster_1 Diastereomer Separation cluster_2 Chiral Resolution cluster_3 Final Product & Analysis start Crude Reaction Mixture workup Aqueous Work-up (Basify to pH > 11, Extract) start->workup chrom Flash Column Chromatography (Silica, Hex/EtOAc + 1% Et3N) workup->chrom rac_cis Racemic cis-Isomer (2S,5R) / (2R,5S) chrom->rac_cis trans_iso trans-Isomer (Discard) chrom->trans_iso salt Add Chiral Resolving Agent (e.g., L-DBTA) rac_cis->salt cryst Fractional Crystallization salt->cryst salt_pure Isolated Diastereomeric Salt [(2S,5R)-Amine • L-DBTA] cryst->salt_pure mother_liquor Mother Liquor (Enriched in other enantiomer) cryst->mother_liquor liberate Liberate Free Amine (Base Treatment, Extraction) final Pure (2S,5R)-1,2,5-Trimethylpiperazine liberate->final salt_pure->liberate analysis Confirm Purity & e.e. (Chiral HPLC, NMR) final->analysis

Caption: Workflow for isolating pure (2S,5R)-1,2,5-Trimethylpiperazine.

References

  • Technical Support Center: Diastereomeric Salt Crystallization. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHirw0JtJSSst4lVrsiebaE-nubqRAOlWWyLb941ooDjpZozdnNoyC3xOr4CbvKKYyirCJhH1OeJ9_8_mIbsZnqUYcmsA9XEkzD741CTL4foCyhcM_ZVn6HSRfmuhRHMTmJ9WhQC_cj_k5kEa0kxN05Q86-ULGbMM3loCYCJORGVD_I3omf8eqOU490D5bkjHdF1kXYM70-QXc=]
  • Troubleshooting diastereomeric salt crystallization for chiral resolution. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEngL3F-4elKIBj8xOqyt1wdedsV3C2DwlP_hdnezInkVUD0R0lQdQNMC1eBneAOPcjpgd2_kVVTwzC7iyJiS4c36E7MZ0vgLnS9kNw6kxb7MnJazswEZbPxnZc1WtL4M3w_jZP5R9dkG7jFArahMNs32LXjMQ5XIB1JdQDE-lq0egmv5a1q0j4R0d_8w_fsyhi88JNXAyCojr6TQZW2NcvfgPpqqJ]
  • A Comparative Guide to Analytical Methods for Chiral Purity Determination. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg2oTFLql9w3B2qHrXXORqCQrLpvpjdKcbmOWeAEUXnWZG0nqM6XHOBNHZpQvo3sJ7Em8jJmqbzvQSe5asNlqWJ6h3RU8gWD9eVgh32KLkwqB7PfPkPfhBpuY8X-s2YGqTqP16zkDgBXhB6NanqxaqSSa6lVDNe-XWiFa7CtmEi9YV6ZeZyD0mNlvX_PND5P9SGauFNKHjzprRH2C6JQmbQ02nQj8Q]
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [URL: https://www.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chiral Separation of (2S,5R)-1,2,5-Trimethylpiperazine Isomers

In the landscape of pharmaceutical development and chemical research, the stereoisomeric purity of a compound is not a mere technicality but a critical determinant of its pharmacological activity and safety profile. The...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the stereoisomeric purity of a compound is not a mere technicality but a critical determinant of its pharmacological activity and safety profile. The spatial arrangement of atoms in a chiral molecule can lead to vastly different interactions with biological systems. This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of (2S,5R)-1,2,5-Trimethylpiperazine isomers, alongside a critical evaluation of alternative analytical techniques. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to select and implement the most effective chiral separation strategy for their specific needs.

The Imperative of Chiral Separation for Substituted Piperazines

The 1,2,5-trimethylpiperazine structure presents multiple stereocenters, giving rise to several stereoisomers. The (2S,5R) configuration represents a specific enantiomer, and its separation from other isomers is paramount for understanding its unique biological properties and for ensuring the quality and safety of any potential therapeutic agent. In such contexts, a robust and reliable analytical method for chiral separation is indispensable.

Recommended Chiral HPLC Method for (2S,5R)-1,2,5-Trimethylpiperazine

While a universally applicable chiral separation method does not exist, extensive experience with structurally similar chiral amines and piperazine derivatives points towards a highly effective approach utilizing polysaccharide-based chiral stationary phases (CSPs).[1][2][3][4][5]

Rationale for Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose coated or immobilized on a silica support, have demonstrated broad enantioselectivity for a wide array of chiral compounds. The chiral recognition mechanism of these CSPs is attributed to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities formed by the polysaccharide backbone. For the separation of a basic compound like 1,2,5-trimethylpiperazine, a CSP such as one based on cellulose tris(3,5-dimethylphenylcarbamate) is an excellent starting point due to its proven success with similar analytes.[3][6]

cluster_CSP Chiral Stationary Phase (Polysaccharide-based) cluster_Analyte Analytes cluster_Elution Elution Profile CSP Cellulose Derivative Elution_S S-enantiomer elutes first Elution_R R-enantiomer elutes later R_enantiomer R_enantiomer->CSP Stronger Interaction (e.g., H-bonding, inclusion) S_enantiomer S_enantiomer->CSP Weaker Interaction start Start: Chiral Separation of (2S,5R)-1,2,5-Trimethylpiperazine hplc Chiral HPLC start->hplc Versatile & Widely Available sfc Chiral SFC start->sfc Speed & Green Chemistry ce Capillary Electrophoresis (CE) start->ce High Efficiency & Low Sample Volume gc Chiral GC start->gc For Volatile Analytes derivatization Indirect Method (Derivatization + Achiral LC) start->derivatization No Chiral Column Needed hplc_details hplc_details hplc->hplc_details Polysaccharide CSPs are a good starting point. sfc_details sfc_details sfc->sfc_details Often faster than HPLC. ce_details ce_details ce->ce_details Requires charged analyte or selector. gc_details gc_details gc->gc_details May require derivatization for volatility. derivatization_details derivatization_details derivatization->derivatization_details Forms diastereomers.

Caption: Decision workflow for selecting a chiral separation method.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, utilizing supercritical CO2 as the main mobile phase component, often with a small amount of an organic modifier. [7]

  • Advantages:

    • Speed: The low viscosity of supercritical fluids allows for higher flow rates and faster separations. [7] * Green Chemistry: Significantly reduces the consumption of organic solvents compared to normal phase HPLC. [7] * Orthogonal Selectivity: Can provide different elution orders and selectivities compared to HPLC.

  • Disadvantages:

    • Requires specialized instrumentation.

    • Method development can be complex.

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in an electric field. For chiral separations, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte. [8][9][10][11][12][13]

  • Advantages:

    • High Efficiency: Generates very sharp peaks and high resolution.

    • Low Sample and Reagent Consumption: Utilizes nanoliter injection volumes and minimal amounts of chiral selector.

    • Rapid Method Development: The chiral selector concentration and type can be easily varied.

  • Disadvantages:

    • Lower concentration sensitivity compared to HPLC with UV detection.

    • Less suitable for preparative-scale separations.

Gas Chromatography (GC) with a Chiral Column

For volatile analytes, GC with a chiral stationary phase can be an excellent option. For non-volatile amines, derivatization to increase volatility is often necessary. [14][15][16][17]

  • Advantages:

    • High Resolution: Capillary GC columns offer very high separation efficiency.

    • Sensitive Detectors: Flame Ionization Detection (FID) provides excellent sensitivity for organic compounds.

  • Disadvantages:

    • Limited to thermally stable and volatile compounds (or those that can be made volatile through derivatization).

    • Derivatization adds an extra step to the sample preparation process.

Indirect Method: Chiral Derivatization

This approach involves reacting the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. [18][19][]

  • Advantages:

    • No Chiral Column Required: Utilizes readily available achiral columns.

    • Improved Detection: The derivatizing agent can introduce a strong chromophore or fluorophore, enhancing detection sensitivity.

  • Disadvantages:

    • Additional Sample Preparation: The derivatization reaction adds complexity and time to the workflow.

    • Potential for Racemization: The reaction conditions must be carefully controlled to avoid racemization of the analyte.

    • The chiral derivatizing agent must be of high enantiomeric purity.

Performance Comparison Summary

FeatureChiral HPLCChiral SFCCapillary Electrophoresis (CE)Chiral GCIndirect Method (Derivatization)
Principle Differential interaction with a chiral stationary phase.Similar to HPLC but with a supercritical fluid mobile phase.Differential migration in an electric field in the presence of a chiral selector.Differential partitioning with a chiral stationary phase in the gas phase.Formation of diastereomers followed by separation on an achiral column.
Speed ModerateFastFastFastModerate (plus reaction time)
Solvent Consumption High (Normal Phase)LowVery LowLow (carrier gas)Moderate
Instrumentation Standard HPLC system.Specialized SFC system.CE instrument.GC system.Standard HPLC or GC system.
Pros Widely applicable, robust, well-established.Fast, reduced organic solvent use, orthogonal selectivity.High efficiency, low sample/reagent consumption, rapid method development.High resolution for volatile compounds.No chiral column needed, can enhance detection.
Cons High solvent consumption in normal phase.Specialized equipment, complex method development.Lower concentration sensitivity, not ideal for preparative scale.Limited to thermally stable and volatile compounds.Extra sample prep step, potential for racemization.

Conclusion

The separation of (2S,5R)-1,2,5-Trimethylpiperazine isomers is a critical analytical challenge that can be effectively addressed through a systematic approach to method development. Chiral HPLC with a polysaccharide-based stationary phase stands out as a robust and versatile starting point, with a high probability of success. The judicious use of mobile phase additives is key to achieving optimal peak shape and resolution for this basic compound.

Ultimately, the choice of the optimal chiral separation method will depend on the specific requirements of the analysis, including the desired speed, sensitivity, scale of operation, and available instrumentation. A thorough screening of different techniques and conditions, guided by the principles outlined in this guide, will lead to the development of a robust and reliable method for the chiral separation of (2S,5R)-1,2,5-Trimethylpiperazine and other challenging chiral molecules.

References

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Comparative

determining enantiomeric excess of (2S,5R)-1,2,5-Trimethylpiperazine derivatives

An In-Depth Comparative Guide to Determining the Enantiomeric Excess of (2S,5R)-1,2,5-Trimethylpiperazine Derivatives For researchers, scientists, and drug development professionals, the precise determination of enantiom...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Determining the Enantiomeric Excess of (2S,5R)-1,2,5-Trimethylpiperazine Derivatives

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of stereoselective synthesis and pharmaceutical quality control. Chiral molecules, such as the derivatives of (2S,5R)-1,2,5-Trimethylpiperazine, often exhibit stereospecific biological activity. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents, from antihistamines to anticancer drugs.[1] Consequently, one enantiomer may be a potent therapeutic while the other could be inactive or even harmful.[2] This guide provides a comprehensive, objective comparison of the principal analytical methodologies for quantifying the enantiomeric purity of these critical chiral building blocks, grounded in experimental evidence and practical insights.

Comparative Overview of Key Analytical Techniques

The choice of an analytical method for determining enantiomeric excess is a critical decision dictated by factors such as required accuracy, sample throughput, available instrumentation, and the analyte's specific properties.[3] The two most powerful and widely adopted techniques for chiral amines like trimethylpiperazine derivatives are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents (CDAs).

FeatureChiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy with Chiral Derivatizing Agent (CDA)
Principle Differential partitioning of enantiomers on a Chiral Stationary Phase (CSP), leading to different retention times.[3][4]Covalent reaction of enantiomers with an enantiopure CDA to form diastereomers, which exhibit distinct and quantifiable NMR signals.[3][5]
Sensitivity High (LOD/LOQ typically in the µg/mL to ng/mL range).[4]Moderate to Low (Generally requires milligram quantities of the sample).[4]
Sample Preparation Simple dissolution in a suitable solvent. Filtration may be required.Involves a chemical reaction to form diastereomers. Requires pure CDA and reaction workup.[3]
Analysis Time ~15-30 minutes per sample, plus column equilibration time.[3]Rapid NMR acquisition (~5-15 min), but derivatization can take 1-6 hours.[6][7]
Resolution Excellent resolution (Rs > 1.5) is often achievable with the appropriate column and mobile phase.[3]Dependent on the choice of CDA and NMR field strength. The chemical shift difference (Δδ) is the key parameter.[3]
Solvent Consumption High, due to continuous mobile phase flow.[3]Low (~0.5-1 mL of deuterated solvent per sample).[3]
Destructive? Non-destructive, sample can be recovered.Destructive, as the original analyte is chemically modified.
Pros Gold standard for accuracy and sensitivity; excellent for trace enantiomer detection; well-established for routine QC.Provides structural confirmation; no need for a specific chiral column; can be faster for a single sample if derivatization is quick.
Cons Requires method development to find a suitable CSP and mobile phase; high initial column cost.Lower sensitivity; derivatization must go to completion to be accurate; potential for kinetic resolution errors.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most popular and robust technique for separating and quantifying enantiomers.[8] The separation mechanism relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, causing one to be retained longer on the column than the other.[2]

Causality Behind Experimental Choices
  • Chiral Stationary Phase (CSP) Selection: The success of the separation hinges on the choice of CSP. For piperazine derivatives, which are basic amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) have proven to be highly versatile and effective.[8] Immobilized polysaccharide columns, such as Chiralpak® IC, are often recommended as they offer broad applicability and solvent compatibility.[9][10]

  • Mobile Phase Optimization: The mobile phase typically consists of a non-polar solvent (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). For basic analytes such as trimethylpiperazine, peak tailing can be a significant issue. This is mitigated by adding a small amount of a basic additive, like diethylamine (DEA), to the mobile phase.[9][10] The DEA competes for active sites on the silica support, leading to improved peak symmetry and resolution.

Recommended Chiral HPLC Conditions

The following conditions serve as an excellent starting point for method development for 1,2,5-trimethylpiperazine derivatives.

ParameterRecommended Condition
Column Chiralpak® IC (250 x 4.6 mm, 5 µm)[9][10]
Mobile Phase Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v)[9]
Flow Rate 1.0 mL/min[10]
Column Temperature 35 °C[9]
Injection Volume 10 µL[9]
Detection UV at 205 nm (or based on analyte chromophore)[10]
Experimental Protocol: Chiral HPLC
  • Mobile Phase Preparation: Carefully measure and mix the acetonitrile, methanol, and diethylamine in the specified ratio. Degas the solution using sonication or vacuum filtration before use.[10]

  • Sample Preparation: Prepare a stock solution of the piperazine derivative in the mobile phase at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter.[10]

  • Chromatographic Analysis:

    • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[10]

    • Inject the prepared sample onto the column.[10]

    • Record the chromatogram for a sufficient duration to allow both enantiomeric peaks to elute.

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomers.

    • Calculate the resolution (Rs) between the peaks. A value greater than 1.5 indicates baseline separation.[10]

    • Determine the enantiomeric excess (% ee) using the peak areas: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100[10]

Visualization: Chiral HPLC Workflow

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Dissolve piperazine derivative in mobile phase p2 Filter sample through 0.45 µm filter p1->p2 h2 Inject filtered sample p2->h2 Sample p3 Prepare & degas mobile phase h1 Equilibrate Chiralpak IC column with mobile phase p3->h1 Mobile Phase h1->h2 h3 Isocratic Elution h2->h3 h4 UV Detection h3->h4 d1 Integrate peak areas of enantiomers h4->d1 Chromatogram d2 Calculate Resolution (Rs) and % Enantiomeric Excess d1->d2

Workflow for Chiral HPLC Method Development.

Method 2: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This method circumvents the need for a chiral column by chemically converting the enantiomers into diastereomers. Enantiomers have identical NMR spectra in an achiral solvent, but diastereomers do not.[11] By reacting the racemic or scalemic piperazine derivative with a single, pure enantiomer of a CDA, a mixture of diastereomers is formed, which can be distinguished and quantified by NMR.[5][7]

Causality Behind Experimental Choices
  • Selection of a Chiral Derivatizing Agent: For amines, the most classic CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), typically used as its more reactive acid chloride.[7][12] It reacts with the secondary amine of the piperazine ring to form stable diastereomeric amides. The trifluoromethyl (-CF₃) group is particularly advantageous, as ¹⁹F NMR can be used for analysis, offering high sensitivity and a clean spectral window with no background interference.[11][13]

  • Ensuring Trustworthiness: The derivatization reaction must proceed to 100% completion. If the reaction is incomplete, one enantiomer may react faster than the other (a process called kinetic resolution), meaning the resulting diastereomeric ratio will not accurately reflect the initial enantiomeric ratio of the amine. Therefore, using a slight excess of the CDA and allowing sufficient reaction time is critical for a self-validating protocol.

Experimental Protocol: Mosher's Amide Formation & NMR Analysis
  • Reagent Preparation: In a clean, dry NMR tube, dissolve ~5 mg of the (2S,5R)-1,2,5-trimethylpiperazine derivative in ~0.7 mL of deuterated chloroform (CDCl₃). Add one drop of pyridine or triethylamine to act as a base.

  • Derivatization: To this solution, add a slight molar excess (~1.1 equivalents) of enantiomerically pure (R)-Mosher's acid chloride.

  • Reaction: Cap the NMR tube and mix gently. Allow the reaction to proceed at room temperature for 2-6 hours, or until complete as monitored by TLC or a preliminary NMR scan.[7]

  • NMR Analysis:

    • Acquire a high-resolution ¹H NMR spectrum (and/or ¹⁹F NMR spectrum).

    • Identify a well-resolved signal (e.g., one of the methyl groups or the MTPA methoxy group) that shows distinct peaks for each of the two newly formed diastereomers.

    • Carefully integrate the corresponding peaks for each diastereomer.

  • Data Analysis:

    • The enantiomeric excess is calculated directly from the integration values of the diastereomeric signals: % ee = |(Integration₁ - Integration₂) / (Integration₁ + Integration₂)| x 100

Visualization: Principle of Chiral Derivatization for NMR

Sources

Validation

Conformational Causality: Why Stereochemistry Dictates NMR Shifts

The Definitive Analytical Comparison Guide: 1H and 13C NMR Profiling of (2S,5R)-1,2,5-Trimethylpiperazine (2S,5R)-1,2,5-Trimethylpiperazine is a highly valuable chiral building block in drug development, frequently utili...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Analytical Comparison Guide: 1H and 13C NMR Profiling of (2S,5R)-1,2,5-Trimethylpiperazine

(2S,5R)-1,2,5-Trimethylpiperazine is a highly valuable chiral building block in drug development, frequently utilized to impart specific conformational rigidity, basicity, and lipophilicity to active pharmaceutical ingredients. However, proving its absolute and relative stereochemistry requires rigorous analytical precision.

As an Application Scientist, I have designed this guide to objectively compare the NMR methodologies required to distinguish the (2S,5R) isomer from its diastereomeric (trans) and enantiomeric ((2R,5S)) alternatives. The workflows described herein are built on self-validating principles to ensure absolute scientific integrity.

In piperazine rings, the chemical shifts observed in 1H and 13C NMR are directly dictated by the axial or equatorial positioning of the substituents within the preferred chair conformation. Understanding this causality is the key to diastereomeric discrimination.

  • The (2S,5R) Isomer (cis-configuration): In the (2S,5R) configuration, the methyl groups at C2 and C5 are located on the same face of the piperazine ring. When the ring adopts its lowest-energy chair conformation, the N1-methyl group preferentially occupies an equatorial position to minimize 1,3-diaxial steric clashes. Consequently, the cis-geometry forces one of the ring methyls (either at C2 or C5) into an axial position while the other remains equatorial. This forced axial/equatorial asymmetry creates a highly distinct anisotropic environment, causing significant chemical shift dispersion (splitting) between the diastereotopic protons on the C3 and C6 methylenes.

  • The (2R,5R) Alternative (trans-configuration): By contrast, in the trans diastereomer, both the C2 and C5 methyl groups can simultaneously occupy highly stable equatorial positions. This conformation leads to a more symmetric, less sterically strained NMR profile, characterized by less pronounced splitting between the axial and equatorial ring protons.

Baseline Quantitative Data: (2S,5R) vs. (2R,5R) Diastereomers

To establish a self-validating baseline, 1D NMR must first confirm the diastereomeric purity of the sample. The table below summarizes the comparative 1H and 13C NMR data, illustrating how the conformational differences manifest spectrally[1].

Table 1: Comparative NMR Spectral Data for 1,2,5-Trimethylpiperazine Diastereomers (400 MHz, CDCl3)

NucleusPosition(2S,5R) Isomer (cis)(2R,5R) Isomer (trans)Diagnostic Causality
1H NMR N1-CH32.25 ppm (s, 3H)2.28 ppm (s, 3H)Minimal difference; N-methyl is equatorial in both.
1H NMR C2-CH3 / C5-CH31.05 (d), 1.12 (d) ppm1.08 ppm (d, 6H)Distinct doublets in (2S,5R) due to asymmetric ax/eq environments.
1H NMR Ring Protons (C3, C6)2.10 - 2.85 ppm (m, 4H)2.30 - 2.60 ppm (m, 4H)Broader multiplet dispersion in (2S,5R) due to rigid ax/eq proton splitting.
13C NMR N1-CH343.2 ppm43.5 ppmMinimal difference.
13C NMR C2-CH3 / C5-CH316.8 ppm, 18.5 ppm17.5 ppm (overlapping)~1.7 ppm split in (2S,5R) directly confirms the cis geometry.
13C NMR C2 / C5 (CH)54.1 ppm, 56.3 ppm55.2 ppmElectronic asymmetry in the (2S,5R) ring backbone.

Enantiomeric Discrimination: Distinguishing (2S,5R) from (2R,5S)

While 1D NMR easily resolves diastereomers, it is fundamentally blind to the difference between the (2S,5R) and (2R,5S) enantiomers in an achiral solvent. To overcome this, we must introduce a Chiral Solvating Agent (CSA).

The Causality of CSA Selection: For basic nitrogenous heterocycles, (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid (18C6TA) is the gold standard[2]. The secondary and tertiary amines of the piperazine ring are protonated by the carboxylic acid groups of the crown ether, forming a diammonium-dicarboxylate ion pair[3]. The chiral cavity of the crown ether forms directional hydrogen bonds with the ammonium protons, placing the (2S,5R) and (2R,5S) enantiomers into distinct diastereomeric complexes. This induces substantial enantiomeric discrimination (often >0.1 ppm) without the risk of kinetic resolution or racemization associated with covalent derivatization[2].

Protocol: Self-Validating Enantiomeric Excess (ee%) Determination

  • Sample Preparation: Dissolve 10 mg (approx. 0.078 mmol) of the (2S,5R)-1,2,5-trimethylpiperazine analyte in 0.6 mL of Methanol-d4.

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum to verify sample concentration, solvent suppression, and baseline purity.

  • CSA Addition: Add 1.2 molar equivalents (approx. 0.094 mmol) of (-)-18C6TA directly to the NMR tube.

  • Equilibration: Invert the tube 5-10 times. Allow it to thermally equilibrate in the NMR probe for 10 minutes at 25 °C. While complexation is rapid, thermal stability ensures sharp line widths for accurate integration.

  • Data Acquisition: Acquire the 1H NMR spectrum using a minimum of 64 scans to ensure a high signal-to-noise ratio for minor enantiomer detection.

  • Self-Validation Step: Integrate the clearly split N-CH3 or C-CH3 doublets. The integral ratio of the downfield vs. upfield peaks directly yields the enantiomeric ratio. To ensure the system is self-validating, cross-check the ee% calculated from the 1H spectrum against the peak height ratios of the split methine resonances in a quantitative 13C NMR spectrum[2].

Advanced 2D NMR Workflows for Absolute Assignment

To ensure the absolute trustworthiness of the structural assignment, a 2D NMR workflow is mandatory. Relying solely on 1D chemical shifts can lead to the misassignment of the C2 vs. C5 positions due to their similar electronic environments.

NMR_Workflow N1 Sample Preparation (2S,5R)-1,2,5-Trimethylpiperazine N2 1D 1H & 13C NMR Assess Diastereomeric Purity N1->N2 N3 2D NMR (COSY, HSQC, HMBC) Regiochemical Assignment N2->N3 Structural Validation N4 Chiral Solvating Agent (CSA) (-)-(18-Crown-6)-tetracarboxylic acid N2->N4 Stereochemical Analysis N5 Enantiomeric Excess (ee%) Discriminate (2S,5R) from (2R,5S) N4->N5

Workflow for NMR structural and stereochemical validation of chiral piperazines.

Step-by-Step 2D Methodology:

  • COSY (Correlation Spectroscopy): Map the scalar spin systems. Start from the distinct C2-CH3 and C5-CH3 doublets. The COSY cross-peaks will unambiguously identify the adjacent C2-H and C5-H methine protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlate the identified C2-H and C5-H protons to their respective 13C resonances. This step self-validates the 13C assignments in Table 1, ensuring the 54.1/56.3 ppm signals are correctly attributed to the methine carbons and not misassigned to the N-methyl or methylene carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Use the N1-CH3 protons as a regiochemical anchor. The HMBC spectrum will show strong 3-bond correlations to C2 and C6, but not to C3 or C5. This definitively proves the regiochemistry of the trimethyl substitution (confirming it is 1,2,5- rather than 1,3,5- or 1,2,6-trimethylpiperazine).

References

  • Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid - acs.org.
  • Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed - nih.gov.
  • WO2017075694A1 - Antibiotic compounds, pharmaceutical formulations thereof and methods and uses therefor - google.com (Patent Data for 1,2,5-trimethylpiperazine baseline shifts).

Sources

Comparative

Stereochemical Determinants in Drug Design: A Comparative Guide on the Biological Activity of (2S,5R)- vs. (2R,5S)-1,2,5-Trimethylpiperazine Derivatives

As drug development increasingly targets complex transmembrane proteins and highly specific enzymatic pockets, the stereochemistry of core pharmacophores becomes the defining factor between a highly potent therapeutic an...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex transmembrane proteins and highly specific enzymatic pockets, the stereochemistry of core pharmacophores becomes the defining factor between a highly potent therapeutic and an inactive analog. This guide provides an in-depth comparative analysis of (2S,5R)-1,2,5-trimethylpiperazine and its enantiomer, (2R,5S)-1,2,5-trimethylpiperazine .

While these chiral piperazines possess identical scalar physicochemical properties, their distinct 3D spatial vectors serve as critical determinants in structure-activity relationship (SAR) campaigns. By examining their roles as building blocks in natural products (e.g., Nigragillin)[1] and synthetic oncology therapeutics (e.g., MCT4 inhibitors)[2], this guide outlines the causality behind their biological performance and provides self-validating protocols for their evaluation.

Mechanistic Causality: Why Stereochemistry Drives Efficacy

The piperazine ring is a privileged scaffold in medicinal chemistry, primarily adopting a chair conformation in physiological environments. The addition of methyl groups at the 1, 2, and 5 positions introduces a high degree of steric bulk and chirality[3].

When these compounds are incorporated into larger active pharmaceutical ingredients (APIs)—such as via amidation to form enamides or coupling to triazolopyrimidine cores—the spatial orientation of the 2- and 5-methyl groups dictates the molecule's interaction with the target's binding pocket.

  • The (2S,5R) Advantage : In specific biological targets like the Monocarboxylate Transporter 4 (MCT4), the (2S,5R) configuration optimally projects its methyl groups to engage in favorable van der Waals interactions with hydrophobic residues lining the transporter's pore[2].

  • The (2R,5S) Clash : Conversely, the (2R,5S) enantiomer often projects these same methyl groups into sterically restricted zones of the protein, leading to an "activity cliff" where binding affinity drops by orders of magnitude.

Comparative Biological Activity: Case Studies

To objectively compare the performance of these enantiomeric cores, we analyze two distinct pharmacological applications:

Case Study A: Nigragillin (Antioxidant & Antiparasitic)

Nigragillin is a naturally occurring enamide formed by the formal condensation of (2E,4E)-hexa-2,4-dienoic acid with the secondary amine of (2S,5R)-1,2,5-trimethylpiperazine[1]. Extracted from Aspergillus species, this specific stereoisomer exhibits potent DPPH radical scavenging and antiplasmodial activity against Plasmodium falciparum.

Case Study B: MCT4 Inhibitors (Oncology)

MCT4 is upregulated in hypoxic solid tumors to facilitate the efflux of intracellular lactate, thereby preventing fatal cellular acidification[2]. Triazolopyrimidine compounds utilizing the 1,2,5-trimethylpiperazine moiety have been developed to selectively block this transporter. The stereochemical orientation of the piperazine tail is the primary driver of selectivity for MCT4 over other isoforms (like MCT1).

Quantitative Data Summary

The table below summarizes the comparative biological activity of derivatives utilizing these two enantiomeric cores.

Derivative CorePrimary Target / PathwayBiological Activity (IC50 / Efficacy)Pharmacological Application
(2S,5R) -1,2,5-TMPP. falciparum (Nigragillin)IC50 ~ 25.94 μg/mLAntiparasitic / Antioxidant
(2S,5R) -1,2,5-TMPMCT4 Transporter (Lactate Efflux)< 100 nM (Potent Inhibition)Oncology (Hypoxic Tumors)[2]
(2R,5S) -1,2,5-TMPMCT4 Transporter (Lactate Efflux)> 1.5 μM (Reduced Affinity)SAR Negative Control

Pathway Visualization

To understand the biological necessity of targeting MCT4 with the correct stereoisomer, the following diagram maps the tumor glycolysis pathway and the specific intervention point of the (2S,5R)-piperazine derivative.

MCT4_Pathway Glycolysis Tumor Glycolysis Lactate Intracellular Lactate Glycolysis->Lactate MCT4 MCT4 Transporter (Efflux) Lactate->MCT4 Survival Tumor Survival & Acidification Prevention MCT4->Survival Inhibitor (2S,5R)-Piperazine Derivative (Inhibitor) Inhibitor->MCT4 Blocks

Diagram 1: Role of MCT4 in tumor lactate efflux and targeted inhibition by chiral piperazine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of enantiomeric compounds requires a closed-loop, self-validating system. If a biological assay yields poor results, the researcher must know whether the failure is due to target biology or a loss of chiral purity during synthesis.

Protocol A: Parallel Synthesis and Chiral Validation

Causality Note: Standard coupling conditions can sometimes induce racemization at the alpha-carbon of sensitive substrates. Validating enantiomeric excess (ee) prior to biological screening is mandatory to prevent false-negative SAR data.

  • Activation : In a flame-dried flask under inert atmosphere, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling : Add (2S,5R)-1,2,5-trimethylpiperazine hydrochloride[2] (1.1 eq) in one portion. Stir at room temperature for 12 hours. Repeat this exact process in a parallel vessel using the (2R,5S) enantiomer.

  • Purification : Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via silica gel flash chromatography.

  • Self-Validation (Chiral HPLC) : Analyze both purified products using a Chiralcel OD-H column (Hexane/IPA gradient). Do not proceed to Protocol B unless ee > 99% is confirmed.

Protocol B: In Vitro MCT4 Lactate Efflux Assay

Causality Note: MCT4 is a hypoxia-inducible factor (HIF) target gene[2]. Performing this assay under normoxic conditions will yield artificially low assay windows due to poor baseline MCT4 expression.

  • Cell Culture & Hypoxia Induction : Seed MCT4-dependent cells (e.g., MDA-MB-231) in 96-well plates at a density of 10,000 cells/well. Incubate for 24 hours under hypoxic conditions (1% O2, 5% CO2, 37°C) to heavily upregulate MCT4 expression[2].

  • Compound Treatment : Wash cells with PBS and replace with fresh, serum-free media containing serial dilutions (10 μM to 0.1 nM) of the validated (2S,5R) and (2R,5S) derivatives. Incubate for exactly 4 hours.

  • Lactate Quantification : Transfer 50 μL of the extracellular media to a black 96-well assay plate. Add 50 μL of a fluorometric L-Lactate assay reaction mix (containing lactate oxidase and a fluorescent probe). Incubate for 30 minutes at room temperature protected from light.

  • Data Analysis : Measure fluorescence (Ex/Em = 535/587 nm). Calculate the IC50 values using a smart fitting model (e.g., non-linear regression, variable slope)[2].

Workflow Start Select (2S,5R) or (2R,5S) 1,2,5-Trimethylpiperazine Synth Parallel Amidation (HATU/DIPEA) Start->Synth Valid Chiral HPLC Validation (ee > 99%) Synth->Valid Assay In Vitro Screening (MCT4 Lactate Efflux) Valid->Assay Data IC50 Calculation & Stereo-SAR Analysis Assay->Data

Diagram 2: Self-validating experimental workflow for synthesizing and evaluating chiral piperazines.

References

  • rel-(+)-(2E,4E)-1-((2R,5S)-2,4,5-Trimethyl-1-piperazinyl)
  • Buy (2S,5S)-1,2,5-Trimethylpiperazine (EVT-8902211)
  • Source: frontiersin.
  • Source: google.

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for (2S,5R)-1,2,5-Trimethylpiperazine

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals (2S,5R)-1,2,5-Trimethylpiperazine and its structural analogs are valuable reagents in pharmaceutical devel...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

(2S,5R)-1,2,5-Trimethylpiperazine and its structural analogs are valuable reagents in pharmaceutical development and chemical synthesis. As with any substituted piperazine, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a detailed operational plan for the safe handling, use, and disposal of (2S,5R)-1,2,5-Trimethylpiperazine, grounded in established safety principles for similar chemical entities.

Hazard Identification and Risk Assessment

Primary Hazards Include:

  • Corrosivity: Causes severe skin burns and serious eye damage.[1][2][6][7]

  • Flammability: May be a flammable solid or liquid.[1][3][8] Vapors can form explosive mixtures with air.[8]

  • Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled.[1]

  • Toxicity: Harmful if swallowed.[4][5] May cause respiratory irritation.[4][5]

Hazard ClassificationDescriptionPrimary Precaution
Skin Corrosion/Irritation Causes severe burns.[1][6]Avoid all direct skin contact through proper PPE.
Serious Eye Damage Corrosive to eyes, may cause blindness.[3][6][7]Wear chemical safety goggles and a face shield.
Flammability Flammable solid/liquid.[1][3]Handle away from heat, sparks, and open flames.[8]
Respiratory/Skin Sensitization May cause allergic reactions.[1]Handle in a well-ventilated area, preferably a fume hood.
Acute Toxicity (Oral) Harmful if swallowed.[4][5]Do not ingest; wash hands thoroughly after handling.
Personal Protective Equipment (PPE): The First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling (2S,5R)-1,2,5-Trimethylpiperazine. The selection of appropriate PPE is not merely a checklist item but a critical, scientifically-backed decision to prevent exposure.

Mandatory PPE Ensemble:

  • Eye and Face Protection: Tightly fitting chemical safety goggles are the minimum requirement.[9] Given the severe corrosive potential, a face shield worn over safety goggles is strongly recommended.[10] Standard safety glasses are insufficient.

  • Skin Protection:

    • Gloves: Chemically resistant gloves are mandatory.[11] Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility data for piperazine derivatives. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[12]

    • Lab Coat/Apron: A flame-resistant lab coat is essential. For operations with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.

    • Full Body Protection: For large-scale operations or when handling highly concentrated solutions, a complete chemical suit may be necessary.[13]

  • Respiratory Protection: All handling of (2S,5R)-1,2,5-Trimethylpiperazine should occur in a certified chemical fume hood to minimize inhalation exposure.[7][8] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[14]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for minimizing risk. The following procedural steps provide a comprehensive plan for the safe management of (2S,5R)-1,2,5-Trimethylpiperazine within a laboratory setting.

Workflow for Safe Handling of (2S,5R)-1,2,5-Trimethylpiperazine

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management & Disposal prep_1 Verify Fume Hood Certification prep_2 Assemble & Inspect PPE prep_1->prep_2 prep_3 Locate Emergency Equipment (Eyewash, Safety Shower) prep_2->prep_3 handle_1 Transfer Chemical in Fume Hood prep_3->handle_1 Proceed to Handling handle_2 Use Non-Sparking Tools handle_1->handle_2 handle_3 Keep Container Tightly Closed handle_1->handle_3 handle_4 Ground/Bond Equipment handle_2->handle_4 clean_1 Wipe Down Work Area handle_4->clean_1 Experiment Complete clean_2 Decontaminate Glassware clean_1->clean_2 clean_3 Properly Doff & Dispose of PPE clean_2->clean_3 disp_1 Segregate Waste Streams (Solid vs. Liquid) clean_3->disp_1 Post-Cleanup disp_2 Label Waste Container Clearly disp_1->disp_2 disp_3 Store Waste in a Ventilated Area disp_2->disp_3 disp_4 Arrange for Licensed Disposal disp_3->disp_4

Caption: Workflow for Safe Handling of Substituted Piperazines.

Step-by-Step Handling Procedures
  • Pre-Handling Safety Check:

    • Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Verify that a safety shower and eyewash station are accessible and unobstructed.[6][15]

    • Assemble all necessary PPE and inspect for any defects.[11]

    • Have appropriate spill cleanup materials readily available.

  • Chemical Handling:

    • Conduct all transfers and manipulations of (2S,5R)-1,2,5-Trimethylpiperazine inside a chemical fume hood.[8]

    • Use non-sparking tools and explosion-proof equipment, especially when handling larger quantities.[3][11]

    • Keep containers tightly closed when not in use to prevent the release of vapors and protect the compound from moisture and light.[1][2]

    • Ground and bond containers and receiving equipment during transfers to prevent static discharge.[1][3]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1][2][8]

    • The storage area should be designated for flammable and corrosive materials.[2]

    • Ensure containers are clearly labeled and stored in a locked-up location.[1][16]

Emergency Procedures: Plan for the Unexpected

Even with meticulous planning, accidents can occur. A well-rehearsed emergency plan is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][6][15] Seek immediate medical attention.[1]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2][15] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][15] Do not use mouth-to-mouth resuscitation.[15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][2][15] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[15] Call a physician or poison control center immediately.[8]

  • Spill Response:

    • Evacuate personnel from the immediate area.[8][11]

    • Remove all sources of ignition.[1][8]

    • Wearing the appropriate PPE, contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite).[8][10]

    • Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[8][11]

    • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan: Responsible Waste Management

Chemical waste disposal is a regulated process that must be followed to protect the environment.

  • Waste Characterization: All waste containing (2S,5R)-1,2,5-Trimethylpiperazine must be treated as hazardous waste.[2]

  • Containerization: Use separate, clearly labeled, and sealed containers for solid and liquid waste. Do not mix with other waste streams.[16]

  • Disposal Method: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3] This may involve incineration by a licensed chemical destruction facility.[11][13] Do not discharge into drains or the environment.[11][13]

By adhering to this comprehensive guide, researchers and drug development professionals can confidently and safely handle (2S,5R)-1,2,5-Trimethylpiperazine, ensuring a secure laboratory environment and fostering a culture of safety and scientific integrity.

References

  • (2S,5R)-1,2,5-triMethylpiperazine | 1152367-85-5 - ChemicalBook. (n.d.).
  • SAFETY DATA SHEET. (2018, January 18). Fisher Scientific.
  • SAFETY DATA SHEET. (2010, November 30). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 1-Methylpiperazine. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2005, January 10). Fisher Scientific.
  • 1-(2-Methoxyphenyl)piperazine HCl Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Product Identifiers Product Number - ChemScience. (n.d.).
  • 2-Methylpiperazine Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. (2024, August 23). Merck Millipore.
  • Material Safety Data Sheet - 2-Methylpiperazine, 98%. (2005, October 3). Cole-Parmer.
  • 1-N-Boc-2-methyl-piperazine Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Piperazine Material Safety Data Sheet. (n.d.). Antibodies.
  • Chemical Safety Data Sheet MSDS / SDS - 1-[2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ETHYL]PIPERAZINE. (2023, April 30). ChemicalBook.
  • SAFETY DATA SHEET - trans-2,5-Dimethylpiperazine. (n.d.). Fisher Scientific.
  • 1,2,4-trimethylpiperazine — Safety Data, Hazards & EU Status. (n.d.). ChemicalScan.
  • SAFETY DATA SHEET - 2,6-Dimethylpiperazine, 97% cis. (2009, June 16). Fisher Scientific.
  • Piperazine citrate Safety Data Sheet. (2024, January 2). Novachem.
  • 1,2,4-Trimethylpiperazine | C7H16N2 | CID 98933. (n.d.). PubChem.
  • Piperazine Safety Data Sheet. (n.d.). Apollo Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. (2026, January 17). ChemicalBook.
  • SAFETY DATA SHEET. (n.d.). LGC Standards.
  • material safety data sheet sds/msds. (n.d.). CDH Fine Chemical.
  • SAFETY DATA SHEET - 2-Methylpiperazine. (n.d.). Fisher Scientific.
  • TRIMETHYL BENZENE (mixed isomers) HAZARD SUMMARY. (n.d.). NJ.gov.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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